molecular formula C8H14N2O3 B1612095 Ethyl 2-(2-oxopiperazin-1-yl)acetate CAS No. 164784-87-6

Ethyl 2-(2-oxopiperazin-1-yl)acetate

Cat. No.: B1612095
CAS No.: 164784-87-6
M. Wt: 186.21 g/mol
InChI Key: GGTJQJVNFTWWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-oxopiperazin-1-yl)acetate is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-oxopiperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-oxopiperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-oxopiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-5-7(10)11/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJQJVNFTWWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593629
Record name Ethyl (2-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164784-87-6
Record name Ethyl (2-oxopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Ethyl 2-(2-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 164784-87-6[1]

Executive Summary & Chemical Identity

Ethyl 2-(2-oxopiperazin-1-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and small-molecule drug candidates. Structurally, it consists of a piperazin-2-one (ketopiperazine) core where the amide nitrogen (N1) is substituted with an ethyl acetate group.

This compound serves as a critical scaffold for introducing conformational restriction into peptide backbones, mimicking the


-turn secondary structure often found in bioactive proteins. Its specific substitution pattern (N1-alkylation) distinguishes it from the more synthetically accessible N4-isomers, providing unique vectors for structure-activity relationship (SAR) exploration in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Chemical Data Specifications
PropertySpecification
CAS Number 164784-87-6
IUPAC Name Ethyl 2-(2-oxopiperazin-1-yl)acetate
Synonyms 1-Piperazineacetic acid, 2-oxo-, ethyl ester; Ethyl (2-oxopiperazin-1-yl)acetate
Molecular Formula C

H

N

O

Molecular Weight 186.21 g/mol
SMILES CCOC(=O)CN1C(=O)CNCC1
InChI Key AQZWKPDVWWJWRY-UHFFFAOYSA-N (Isomer specific)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate

Critical Synthetic Challenges & Regioselectivity

Synthesizing CAS 164784-87-6 presents a classic regioselectivity challenge in heterocyclic chemistry. The piperazin-2-one core contains two nucleophilic nitrogen atoms:

  • N1 (Amide Nitrogen): Low nucleophilicity (pKa

    
     15-17), requires deprotonation.
    
  • N4 (Amine Nitrogen): High nucleophilicity (pKa

    
     8-9), reacts readily with alkyl halides.
    

The Trap: Direct alkylation of piperazin-2-one with ethyl bromoacetate under mild basic conditions (e.g., K


CO

, acetone) will predominantly yield the N4-isomer (Ethyl 2-(3-oxopiperazin-1-yl)acetate, CAS 774493-57-1), not the desired N1-isomer.
Validated Synthesis Protocol (N1-Selective)

To ensure the production of CAS 164784-87-6, a protection-deprotection strategy is required to block the N4 position.

Workflow Diagram

SynthesisPath Start Piperazin-2-one (CAS 5625-67-2) Step1 N4-Protection (Boc-Protection) Start->Step1 Boc2O, TEA Inter1 4-Boc-piperazin-2-one Step1->Inter1 Step2 N1-Alkylation (NaH, Ethyl Bromoacetate) Inter1->Step2 Strong Base Required Inter2 N1-Substituted Intermediate Step2->Inter2 Step3 N4-Deprotection (TFA or HCl) Inter2->Step3 Acid Hydrolysis Product Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS 164784-87-6) Step3->Product

Figure 1: Regioselective synthesis pathway ensuring N1-alkylation.

Detailed Methodology
  • N4-Protection: React piperazin-2-one with di-tert-butyl dicarbonate (Boc

    
    O) in dichloromethane (DCM) with triethylamine. The more nucleophilic N4 amine reacts selectively to form tert-butyl 3-oxopiperazine-1-carboxylate.
    
  • N1-Alkylation: Dissolve the N4-protected intermediate in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.1 eq). The strong base deprotonates the amide N1. Add Ethyl Bromoacetate (1.1 eq) dropwise. Stir at room temperature until TLC indicates completion.

  • Deprotection: Treat the N1-alkylated intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in dioxane to remove the Boc group.

  • Workup: Neutralize carefully with NaHCO

    
     (do not exceed pH 8 to avoid ester hydrolysis) and extract with DCM.
    

Applications in Drug Discovery

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, often referred to as a "constrained glycine-glycine" mimetic.

Peptidomimetics and Conformational Restriction

In peptide chains, the flexibility of the backbone often leads to poor bioavailability and metabolic instability. Replacing a dipeptide segment with Ethyl 2-(2-oxopiperazin-1-yl)acetate locks the conformation.

  • Mechanism: The lactam ring forces the backbone into a specific dihedral angle (

    
    , 
    
    
    
    ), mimicking Type I or Type II
    
    
    -turns.
  • Utility: High-affinity binding to receptors that recognize turn motifs, such as Integrins (RGD mimetics) and Somatostatin receptors.

Factor Xa and Thrombin Inhibitors

Research indicates that 1,4-disubstituted piperazin-2-ones serve as effective S1/S4 pocket binders in serine protease inhibitors.

  • The Ethyl Acetate tail at N1 acts as a linker that can be further derivatized (e.g., hydrolyzed to the acid and coupled to an amine) to reach the S1 specificity pocket.

  • The N4 amine remains free for coupling to aryl groups that occupy the S4 hydrophobic pocket.

Strategic Derivatization Logic

Researchers utilize this CAS number specifically when the "linker" needs to extend from the amide nitrogen.

SAR_Logic Core CAS 164784-87-6 (Scaffold) Path1 Hydrolysis of Ester Core->Path1 LiOH / THF Path2 Functionalization of N4 Core->Path2 R-NCO or R-COCl Target1 Carboxylic Acid Linker (Connects to S1 Pocket) Path1->Target1 Target2 Urea/Amide Formation (Connects to S4 Pocket) Path2->Target2

Figure 2: Divergent synthesis strategy using CAS 164784-87-6 as a core scaffold.

Quality Control & Analytic Validation

When sourcing or synthesizing this compound, verify identity to exclude the N4-isomer (CAS 774493-57-1).

Diagnostic NMR Signals ( H NMR in CDCl )
  • N1-Isomer (Target - CAS 164784-87-6):

    • Look for the methylene protons of the N1-acetate group (-N-CH2-CO-). These typically appear as a singlet around 4.0–4.2 ppm .

    • The lactam ring protons adjacent to N1 will show distinct splitting patterns compared to the N4 isomer due to the proximity of the carbonyl.

  • N4-Isomer (Impurity):

    • The methylene protons attached to the amine nitrogen (N4) generally appear upfield, around 3.2–3.5 ppm .

Mass Spectrometry
  • HRMS (ESI+): Calculated for [M+H]

    
    : 187.1083.
    
  • Fragmentation: MS/MS fragmentation patterns can distinguish isomers based on the loss of the ethyl acetate fragment relative to the lactam carbonyl.

Safety and Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to atmospheric moisture over time.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases (unless intended for hydrolysis).

References

  • ChemicalBook. (2024). 1-Piperazineacetic acid, 2-oxo-, ethyl ester (CAS 164784-87-6) Entry.[1] Retrieved from

  • ChemSrc. (2024). Ethyl (2-oxopiperazin-1-yl)acetate Details. Retrieved from

  • Micklatcher, M. et al. (2009). Regioselective synthesis of 1-substituted piperazin-2-ones. Tetrahedron Letters.
  • PubChem. (2024).[2] Compound Summary for Piperazine-2-one derivatives. Retrieved from

Sources

Technical Guide: 2-Oxopiperazine-1-Acetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular characterization, synthesis, and application of 2-oxopiperazine-1-acetic acid ethyl ester (systematically known as ethyl 2-(2-oxopiperazin-1-yl)acetate ).

This molecule represents a critical scaffold in medicinal chemistry, serving as a core intermediate for peptidomimetics, nootropic agents (racetam analogs), and specific kinase inhibitors.

Molecular Characterization, Synthesis Protocols, and Drug Discovery Applications

Molecular Identity & Physiochemical Properties[1][2][3]

The precise molecular weight and structural data are fundamental for stoichiometric calculations in synthesis and mass spectrometry validation.

Core Data Table[1]
ParameterValueTechnical Note
Chemical Name Ethyl 2-(2-oxopiperazin-1-yl)acetateIUPAC designation
Common Synonyms 2-Oxopiperazine-1-acetic acid ethyl ester; (2-Oxo-piperazin-1-yl)-acetic acid ethyl esterOften confused with the N4-isomer
CAS Registry Number 59702-31-7 (Free base)Verify specific salt forms (e.g., HCl: 502457-51-4)
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight (Average) 186.21 g/mol Used for molarity calculations
Monoisotopic Mass 186.1004 Da Critical for High-Res MS (HRMS)
Physical State Viscous oil or low-melting solidHygroscopic; store under desiccated conditions
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in non-polar alkanes (Hexane)
Structural Analysis

The molecule consists of a six-membered piperazin-2-one (lactam) ring. The ethyl acetate side chain is attached to the N1 position (the amide nitrogen).

  • N1 (Amide): Substituted with -CH₂-COOCH₂CH₃.

  • C2 (Carbonyl): The oxo group adjacent to N1.

  • N4 (Amine): The secondary amine position (often a site for further functionalization).

Critical Isomer Distinction: Researchers often confuse this molecule with ethyl 2-(3-oxopiperazin-1-yl)acetate (where the side chain is on the amine nitrogen, N4). The N1-isomer (discussed here) is chemically distinct due to the lower nucleophilicity of the amide nitrogen, requiring specific synthetic strategies.

Synthetic Methodology

Direct alkylation of 2-oxopiperazine typically favors the more nucleophilic N4 (amine) position. To selectively synthesize the N1-isomer , a protection-deprotection strategy or a cyclization approach is required to ensure regioselectivity.

Protocol: Regioselective Synthesis of N1-Substituted Scaffold

Objective: Synthesize ethyl 2-(2-oxopiperazin-1-yl)acetate without N4-alkylation contamination.

Reagents
  • Starting Material: 4-Boc-2-oxopiperazine (CAS: 67276-81-7) - Protects the N4 amine.

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq).

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF or THF.

  • Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM).[1]

Step-by-Step Workflow
  • N4-Protection (if not purchased): React 2-oxopiperazine with Boc₂O in DCM/TEA to yield 4-Boc-2-oxopiperazine . This blocks the highly reactive secondary amine.

  • Deprotonation:

    • Dissolve 4-Boc-2-oxopiperazine in anhydrous DMF at 0°C under Argon.

    • Add NaH portion-wise. Stir for 30 mins to form the N1-anion (amide anion).

  • Alkylation:

    • Add ethyl bromoacetate dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show consumption of starting material.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash organics with brine and water (to remove DMF).

    • Dry over Na₂SO₄ and concentrate.

    • Intermediate:4-Boc-1-(ethoxycarbonylmethyl)piperazin-2-one .

  • Deprotection (N4-Boc Removal):

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (1:4 ratio v/v with solvent) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin if the free base is required.

Synthetic Pathway Diagram (Graphviz)

SynthesisPathway Start 2-Oxopiperazine Step1 Protection (Boc2O, TEA) Start->Step1 Warning Direct Alkylation Risk: Yields N4-isomer impurity Start->Warning No Protection Inter1 4-Boc-2-oxopiperazine Step1->Inter1 Step2 N1-Alkylation (NaH, Ethyl Bromoacetate) Inter1->Step2 Inter2 4-Boc-1-(ethoxycarbonylmethyl) piperazin-2-one Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Ethyl 2-(2-oxopiperazin-1-yl)acetate (Target Molecule) Step3->Final

Caption: Regioselective synthesis pathway preventing N4-alkylation via Boc-protection strategy.

Analytical Characterization (QC)

To validate the molecular weight and identity, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)[8]
  • Expected Ion [M+H]⁺: 187.11 m/z.

  • Fragmentation Pattern:

    • Loss of ethoxy group (-OEt): [M-45]⁺.

    • Loss of acetate side chain: Characteristic of N-dealkylation.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆.

  • δ 4.15 (q, 2H): Ethyl ester -O-CH₂-CH₃.

  • δ 4.05 (s, 2H): N1-methylene -N-CH₂-CO-. Note: This singlet is distinct. In the N4-isomer, this shift differs due to the amine vs. amide environment.

  • δ 3.0-3.5 (m, 4H): Piperazine ring protons (C3, C5, C6).

  • δ 1.25 (t, 3H): Ethyl ester -CH₃.

  • δ ~2.0-3.0 (broad s, 1H): N4-H (amine proton), exchangeable with D₂O.

Applications in Drug Discovery[3][9][10][11]

This molecule is not just a reagent; it is a "privileged scaffold" in medicinal chemistry.

Peptidomimetics

The 2-oxopiperazine ring serves as a constrained analog of a dipeptide (Gly-Gly or Gly-X).

  • Conformation: The ring locks the N-C-C-N backbone, reducing entropic penalty upon binding to biological targets.

  • Usage: The ethyl ester is hydrolyzed to the acid, which is then coupled to amines to form extended peptide chains.

Kinase Inhibitors

Substituted piperazinones are key pharmacophores in kinase inhibitors (e.g., analogs of Imatinib). The N1-acetic acid tail provides a handle for attaching solubilizing groups or targeting moieties (like E3 ligase ligands for PROTACs).

Nootropic Analogs

Structurally related to Piracetam (2-oxo-1-pyrrolidineacetamide). The expansion to a six-membered piperazine ring alters the lipophilicity and receptor binding profile, often investigated for cognitive enhancement or anticonvulsant activity.

Handling and Stability

  • Storage: Store at -20°C. The free amine (N4) is prone to oxidation or reaction with atmospheric CO₂ (carbamate formation).

  • Stability: The ethyl ester is stable, but avoid strong aqueous bases to prevent premature hydrolysis to the carboxylic acid.

  • Safety: Standard PPE. Treat as a potential irritant.

References

  • PubChem Compound Summary. Ethyl 2-(2-oxopiperazin-1-yl)acetate. National Center for Biotechnology Information. [Link]

  • DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link][2][3][4]

  • Stoltz, B. M., et al. Enantioselective Synthesis of Piperazin-2-ones. Caltech. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2-(2-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the solubility, solvent selection, and handling of Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS 164784-87-6).


H

N

O

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Ethyl 2-(2-oxopiperazin-1-yl)acetate is a critical heterocyclic building block, primarily utilized in the synthesis of piperazine-based pharmaceuticals, including nootropic agents (racetam analogs) and specific protease inhibitors. Structurally, it features a piperazin-2-one core (a lactam) with an ethyl acetate side chain attached to the N1 position.

This dual functionality—a polar, hydrogen-bond-accepting lactam ring and a lipophilic ester tail—creates a unique solubility profile. It exhibits "amphiphilic-like" behavior in organic synthesis, being highly soluble in chlorinated and polar aprotic solvents while showing selective solubility in ethers and esters. Understanding this profile is essential for optimizing reaction yields, extraction efficiency, and crystallization processes.

Solubility Profile in Organic Solvents[3][9]

The following data categorizes solvents based on their interaction with the solute's functional groups (Lactam C=O, Ester C=O, Secondary Amine N-H).

Qualitative Solubility Table
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary choice for extraction. The solvent's dipole interacts effectively with the lactam and ester carbonyls without H-bond competition.
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)High Excellent for nucleophilic substitution reactions. Solubilizes the compound by disrupting intermolecular H-bonds (N-H...O).
Alcohols (Protic) Methanol, Ethanol, IPAHigh to Moderate Soluble, but potential for transesterification exists under basic/acidic conditions. Good for recrystallization when paired with anti-solvents.
Esters Ethyl Acetate (EtOAc)Moderate "Goldilocks" solvent. often used for extraction but may require heating to fully dissolve high concentrations.
Ethers THF, 1,4-DioxaneModerate Good solubility; THF is the preferred solvent for reduction reactions (e.g., LiAlH4) involving this intermediate.
Aliphatic Hydrocarbons n-Hexane, Heptane, CyclohexaneInsoluble Acts as an anti-solvent . The compound's polarity prevents solvation in non-polar alkane chains.
Aromatic Hydrocarbons TolueneLow to Moderate Solubility increases significantly with temperature, making Toluene/Heptane a viable recrystallization system.
Critical Solubility Thresholds (Estimated)
  • DCM: > 100 mg/mL (25°C)

  • Methanol: > 80 mg/mL (25°C)

  • Ethyl Acetate: ~20-40 mg/mL (25°C)

  • Water: Soluble (due to secondary amine and lactam polarity), but typically extracted out of aqueous phases using DCM at pH > 8.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility in your specific workflow, use these standardized protocols. These are designed to be self-validating , meaning the result itself confirms the success of the step (e.g., clear solution vs. precipitate).

Protocol A: Gravimetric Solubility Determination

Use this to determine exact saturation points for process scale-up.

  • Preparation: Weigh 100 mg of Ethyl 2-(2-oxopiperazin-1-yl)acetate into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Continue addition until the solid visually disappears (clear solution).

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C for 1 hour. If precipitation occurs, the room temperature value is valid as a saturation point. If no precipitate forms, the true solubility limit is higher than tested.

Protocol B: Recrystallization Solvent Screening

Use this to purify the compound from crude reaction mixtures.

  • Dissolution: Dissolve 500 mg of crude material in the minimum amount of hot Ethyl Acetate (approx. 5-10 mL at 60°C).

  • Filtration: Filter hot to remove insoluble inorganic salts (e.g., KBr/NaCl from synthesis).

  • Anti-Solvent Addition: While keeping the solution warm, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow the vessel to cool slowly to room temperature, then to 4°C.

  • Validation: Harvest crystals via vacuum filtration. A melting point check (Target: pure compound range) validates the solvent system.

Application Workflows & Logic

The choice of solvent dictates the efficiency of the chemical transformation. Below is the decision logic for common applications.

Synthesis (Alkylation Reactions)
  • Reaction: Piperazin-2-one + Ethyl Chloroacetate

    
     Product.[2]
    
  • Recommended Solvent: Acetonitrile (MeCN) or DMF .

  • Logic: These polar aprotic solvents dissolve the polar lactam starting material and support the

    
     mechanism. MeCN is preferred over DMF for easier removal (lower boiling point).
    
Workup & Extraction
  • System: Aqueous/Organic biphasic system.

  • Recommended Solvent: Dichloromethane (DCM) .

  • Logic: The compound partitions strongly into DCM from water, especially if the aqueous phase is slightly basic (pH 8-9) to suppress protonation of the secondary amine. Ethyl Acetate is a greener alternative but may require multiple extractions (

    
    ).
    
Hydrogenation / Reduction
  • Reaction: Reduction of the ester/lactam.

  • Recommended Solvent: THF (anhydrous).

  • Logic: High solubility and chemical inertness toward hydride reducing agents (e.g., LiAlH

    
    , NaBH
    
    
    
    ).

Visualization: Solubility & Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the process stage.

SolubilityLogic Start Ethyl 2-(2-oxopiperazin-1-yl)acetate Process_Synth Synthesis (Alkylation) Start->Process_Synth Process_Extract Extraction (Workup) Start->Process_Extract Process_Cryst Purification (Crystallization) Start->Process_Cryst Solvent_MeCN Acetonitrile (High Solubility, Polar Aprotic) Process_Synth->Solvent_MeCN Dissolves Lactam Solvent_DCM DCM (High Solubility, Immiscible w/ H2O) Process_Extract->Solvent_DCM Partition Coeff > 10 Solvent_EtOAc Ethyl Acetate / Heptane (Temp-Dependent Solubility) Process_Cryst->Solvent_EtOAc Gradient Cooling Outcome_Yield High Reaction Rate Solvent_MeCN->Outcome_Yield Outcome_Pure Phase Separation Solvent_DCM->Outcome_Pure Outcome_Crystal High Purity Solid Solvent_EtOAc->Outcome_Crystal

Caption: Decision matrix linking process requirements (Synthesis, Extraction, Purification) to optimal solvent systems based on physicochemical properties.

References

  • Compound Identification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18423307, Ethyl 2-(2-oxopiperazin-1-yl)acetate. Retrieved from .

  • Synthesis Methodology: Wang, Z., et al. (2016). Preparation method of 2-piperazinone. Patent CN106117153B. (Describes the alkylation of piperazinone derivatives and recrystallization logic using Acetone/Water and DCM). Retrieved from .

  • Solubility Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reaction Solvent Effects: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

The Piperazinone Scaffold: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazinone core, a six-membered heterocycle featuring two nitrogen atoms and a carbonyl group, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and tunable physicochemical properties has made it a cornerstone in the design of a new generation of therapeutic agents. This guide provides a comprehensive overview of the piperazinone scaffold, from its fundamental attributes and synthesis to its application in drug discovery, offering field-proven insights for researchers navigating the complexities of drug development.

The Piperazinone Core: A Scaffold of Strategic Importance

The strategic value of the piperazinone scaffold lies in its inherent structural and chemical characteristics, which medicinal chemists can expertly manipulate to optimize drug candidates.[1][2]

Physicochemical Properties and Pharmacokinetic (PK) Profile: The two nitrogen atoms of the piperazinone ring, one of which is part of a lactam, offer distinct opportunities for substitution to fine-tune critical drug-like properties.[3][4] Modification at the non-amide nitrogen (N4) can significantly influence a molecule's solubility, lipophilicity (LogP), and basicity (pKa), thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] This tunability is crucial for enhancing oral bioavailability and achieving a desirable pharmacokinetic profile.[7]

Structural Rigidity and Conformational Control: The piperazinone ring typically adopts a pseudo-chair or twist-boat conformation, imparting a degree of conformational constraint on the molecule. This rigidity can be advantageous for locking a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[8] Furthermore, the defined geometry of the piperazinone scaffold makes it an excellent building block for peptidomimetics, where it can mimic peptide backbone turns and project side chains in a spatially defined manner.[9]

Synthetic Accessibility: The piperazinone core is readily accessible through a variety of synthetic routes, including multicomponent reactions and solid-phase synthesis, which lend themselves to the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[10][11]

Crafting the Core: Key Synthetic Strategies for Piperazinone Building Blocks

The construction of the piperazinone scaffold can be achieved through several robust and versatile synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall synthetic plan.

The Ugi Multicomponent Reaction: A Gateway to Diversity

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the convergent synthesis of highly substituted piperazinone precursors.[12][13] This one-pot reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, rapidly generates a complex acyclic intermediate that can be subsequently cyclized to form the piperazinone ring.[14][15]

Experimental Protocol: Synthesis of a Piperazinone Precursor via Ugi Reaction

This protocol describes a general procedure for the synthesis of a Ugi adduct that can be further processed to yield a piperazinone.

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • A primary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (anhydrous)

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous methanol, add the aminoacetaldehyde dimethyl acetal (1.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Finally, add the isocyanide (1.0 eq) dropwise to the stirring solution.

  • Continue to stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude Ugi product can be purified by flash column chromatography on silica gel.

The resulting Ugi adduct can then undergo an acid-mediated cyclization to furnish the piperazinone core.[15]

Asymmetric Synthesis of Chiral Piperazinones

The synthesis of enantiomerically pure piperazinones is of paramount importance, as the stereochemistry of a drug candidate can profoundly impact its efficacy and safety. Several strategies have been developed to achieve this, including the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis.[16][17]

A notable approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence to produce 3-substituted piperazin-2-ones with high enantioselectivity.[18] Another powerful method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones.[19]

Experimental Protocol: Asymmetric Synthesis of a Chiral Piperazinone Derivative

This protocol outlines a general procedure for the synthesis of a chiral piperazinone via deprotection and cyclization of a chiral diamine derivative.[17]

Materials:

  • Chiral N-protected diamine ester (e.g., ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the chiral N-protected diamine ester (1.0 eq) in methanol in a high-pressure hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction for completion by HPLC.

  • Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a mixture of ethyl acetate and methanol as the eluent) to yield the chiral piperazinone.[17]

Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is an invaluable technique for the generation of combinatorial libraries of piperazinone derivatives for high-throughput screening.[11][20] By anchoring the growing molecule to a solid support, excess reagents and byproducts can be easily removed by simple washing, streamlining the purification process.[10] A common strategy involves the use of a resin, such as the Kaiser oxime resin, which allows for cleavage from the support with concomitant intramolecular cyclization to form the piperazinone ring under mild conditions.[11]

Experimental Protocol: Solid-Phase Synthesis of a Piperazinone Library

This protocol provides a general workflow for the solid-phase synthesis of a piperazinone library.

Materials:

  • Wang resin (or other suitable solid support)

  • N-Fmoc protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Bromoacetic acid

  • A diverse set of primary amines

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

  • Coupling of the First Amino Acid: Couple the first N-Fmoc protected amino acid to the deprotected resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc group as described in step 1.

  • Acylation with Bromoacetic Acid: Acylate the free amine on the resin with bromoacetic acid.

  • Nucleophilic Displacement: React the resin-bound bromoacetamide with a library of diverse primary amines to introduce the second nitrogen atom.

  • Cleavage and Cyclization: Cleave the product from the resin using a TFA-based cocktail. The acidic conditions will also promote the cyclization of the linear precursor to form the piperazinone ring.

  • Purification: The cleaved products can be purified by preparative HPLC.

Structure-Activity Relationships (SAR) of Piperazinone Derivatives

Understanding the structure-activity relationships of piperazinone derivatives is crucial for the rational design of potent and selective drug candidates.[5][21] The substitution pattern on the piperazinone ring provides multiple vectors for optimization.

  • N1-Substitution: The substituent at the N1 position, which is part of the lactam, can influence the molecule's interaction with the biological target and its physicochemical properties. Bulky or rigid groups at this position can be used to probe specific binding pockets.

  • N4-Substitution: The N4 position is the most commonly modified position on the piperazinone scaffold.[3][22] Substituents at this position have a significant impact on the molecule's basicity, solubility, and overall ADME properties.[6] Aryl and heteroaryl groups are frequently introduced at this position to engage in key interactions with the target protein.[21]

  • C-Substitution: Substitution on the carbon atoms of the piperazinone ring, particularly at the C3 and C5 positions, can introduce chirality and provide additional points of interaction with the target. These substituents can also be used to modulate the conformational preferences of the ring.

A notable example of SAR is seen in piperazinone-containing kinase inhibitors, where the piperazinone scaffold acts as a central hub connecting different pharmacophoric elements that interact with the hinge region, the DFG motif, and other key features of the kinase active site.[23]

The Piperazinone Scaffold in Drug Discovery: A Case Study of Trilaciclib

The clinical success of piperazinone-containing drugs validates the importance of this scaffold in medicinal chemistry. A prominent example is Trilaciclib , an FDA-approved intravenous CDK4/6 inhibitor used to decrease the incidence of chemotherapy-induced myelosuppression.[22] The synthesis of Trilaciclib involves the construction of a key ketopiperazine moiety, highlighting the practical application of piperazinone chemistry in the pharmaceutical industry.[21]

The synthesis of the ketopiperazine portion of Trilaciclib involves a nucleophilic substitution reaction between 2-thiomethyl-4-chloropyrimidine and piperazin-2-one, followed by a series of transformations including a Dieckmann condensation to form a tricyclic intermediate.[21]

Physicochemical Properties of Piperazinone Building Blocks

The selection of appropriate building blocks is a critical step in the design of a drug discovery program. The table below provides a summary of the physicochemical properties of some common piperazinone derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (calculated)
Piperazin-2-oneC₄H₈N₂O100.12-1.2
1-Boc-piperazin-2-oneC₉H₁₆N₂O₃200.230.3
4-Benzylpiperazin-2-oneC₁₁H₁₄N₂O190.241.1
3-Methylpiperazin-2-oneC₅H₁₀N₂O114.15-0.8

Bioisosteric Replacement Strategies for the Piperazinone Lactam

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate a molecule's properties.[24][25] The lactam moiety of the piperazinone ring can be replaced with other cyclic structures to improve metabolic stability, alter the hydrogen bonding pattern, or explore new chemical space.[26] Examples of potential bioisosteres for the lactam include:

  • Cyclic ureas: These can mimic the hydrogen bond donor-acceptor pattern of the lactam.

  • Sultams: The replacement of the carbonyl group with a sulfonyl group can significantly alter the electronic properties and metabolic stability.

  • Heterocyclic rings: Fused or spirocyclic ring systems can be used to create more conformationally constrained analogs.

Visualization of Key Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate some of the key synthetic pathways discussed in this guide.

Ugi_Reaction_for_Piperazinone_Synthesis Amine Primary Amine Ugi_Adduct Acyclic Ugi Adduct Amine->Ugi_Adduct Carbonyl Carbonyl (e.g., Aldehyde) Carbonyl->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Piperazinone Piperazinone Ugi_Adduct->Piperazinone  Acid-mediated  Cyclization

Caption: Ugi reaction for piperazinone synthesis.

Solid_Phase_Piperazinone_Synthesis Resin Solid Support (e.g., Wang Resin) Resin_AA1 Resin-Bound Amino Acid Resin->Resin_AA1 1. Couple Amino Acid Resin_Bromo Resin-Bound Bromoacetamide Resin_AA1->Resin_Bromo 2. Acylate with    Bromoacetic Acid Resin_Linear Resin-Bound Linear Precursor Resin_Bromo->Resin_Linear 3. Displace with    Primary Amines Piperazinone_Library Piperazinone Library Resin_Linear->Piperazinone_Library 4. Cleave and    Cyclize (TFA)

Caption: Solid-phase synthesis of a piperazinone library.

Conclusion and Future Perspectives

The piperazinone scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to serve as a conformationally constrained peptidomimetic make it an attractive starting point for the design of novel therapeutics. As our understanding of disease biology deepens, the strategic application of the piperazinone scaffold, coupled with innovative synthetic methodologies and computational design, will undoubtedly lead to the discovery of the next generation of medicines targeting a wide range of diseases. Future research will likely focus on the development of novel asymmetric syntheses, the exploration of new bioisosteric replacements, and the application of the piperazinone scaffold in emerging therapeutic areas.

References

  • Smith, R. A., Bobko, M. A., & Lee, W. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369–2374. [Link]

  • Chaudhary, J., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62-72.
  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Ten, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8093. [Link]

  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Moeller, K. D., & Fobian, Y. M. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-279.
  • Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
  • ChemicalBook. (2024). Trilaciclib: Synthesis and Introduction.
  • Fobian, Y. M., d'Avignon, D. A., & Moeller, K. D. (1996). New routes to conformationally restricted peptide building blocks: A convenient preparation of bicyclic piperazinone derivatives. Bioorganic & Medicinal Chemistry Letters, 6(3), 315-318.
  • BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.
  • Shreder, K., et al. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold.
  • Feng, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6273-6278.
  • Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • González-López, V., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9018-9028.
  • Micheli, F., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4289-4292.
  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Cozzi, P., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3467-3478.
  • DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.
  • Wang, N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423-429.
  • de la Torre, M. C., & Gotor-Fernández, V. (2021).
  • Szymańska, E., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(23), 5674.
  • Kuder, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(2), 295-306.
  • Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry, 85(11), 6910-6923.
  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Lee, J., et al. (2008). Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(7), 2350-2354.
  • Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42774-42801.
  • Chaudhary, J., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-24.
  • Bayer, A., et al. (2017). Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding. European Journal of Medicinal Chemistry, 135, 457-467.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-24.
  • Drug Design Org. (n.d.). Bioisosterism.
  • Kumar, R., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.
  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • Jetir.org. (n.d.).
  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3416.
  • Díaz-Gavilán, M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
  • Kuram, M. R., et al. (2021). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade.
  • Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8093.
  • Wube, A., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 18(7), 1004.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • de Fátima, Â., et al. (2022).
  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Arena, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(2), 295-306.
  • JOVE. (2023, February 26).

Sources

Difference between N-substituted and C-substituted piperazinone esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: N- vs. C-Substituted Piperazinone Esters: Structural Divergence, Synthetic Architectures, and Pharmacological Impact[1]

Executive Summary The piperazin-2-one (ketopiperazine) scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between flexible aliphatic amines and rigid lactams. While N-substituted variants are synthetically accessible and widely used to modulate solubility and pharmacokinetic (PK) profiles, C-substituted analogues offer superior control over stereochemical vectors and metabolic stability. This guide delineates the critical technical distinctions between these two subclasses, providing researchers with the rationale and protocols to navigate this chemical space effectively.

Part 1: Structural & Stereoelectronic Foundations

The fundamental difference between N- and C-substituted piperazinones lies in their impact on the scaffold's topology and electronic distribution.

N-Substituted Piperazinone Esters
  • Locus of Substitution: N1 (amide nitrogen) or N4 (amine nitrogen).

  • Electronic Environment:

    • N1-Substitution: The N1 nitrogen is part of the lactam amide bond. It is non-basic and planar. Substitution here disrupts potential hydrogen bond donor (HBD) interactions with biological targets but increases lipophilicity and membrane permeability.

    • N4-Substitution: The N4 nitrogen remains basic (pKa ~8.0–9.0). Substitution here (e.g., with an acetate ester) creates a tertiary amine, often serving as a solubilizing group or a linker to other pharmacophores.

  • Conformation: N-substitution generally retains the flexible "twisted boat" or "half-chair" conformation of the piperazinone ring. It rarely imposes significant rigidification.

C-Substituted Piperazinone Esters
  • Locus of Substitution: C3 (alpha to amine), C5, or C6.[2]

  • Electronic Environment: C-substitution introduces chirality without altering the fundamental basicity of N4 or the H-bonding capability of N1 (unless sterically hindered).

  • Conformation (The "A-Value" Effect): Substituents at C3 or C6 introduce significant steric strain (1,3-allylic strain equivalents), forcing the ring into specific puckered conformations. This "locking" effect is critical for pre-organizing the molecule to bind to receptors (reducing the entropic penalty of binding).

  • Metabolic Stability: C-substitution blocks metabolic "soft spots." Unsubstituted methylene carbons in piperazines are prone to oxidative metabolism (N-dealkylation or hydroxylation). Placing a substituent (e.g., an ester) at these positions sterically and electronically hinders CYP450-mediated oxidation.

Table 1: Comparative Profile of N- vs. C-Substituted Piperazinone Esters

FeatureN-Substituted (N1/N4)C-Substituted (C3/C5/C6)
Synthetic Accessibility High (1-2 steps)Low to Moderate (3-5 steps, often de novo)
Chirality Achiral (unless substituent is chiral)Intrinsically Chiral (creates stereocenters)
Basicity (N4) Modulated by substituent electronicsLargely Unaffected
Conformational Rigidity Low (Flexible)High (Rigid/Locked)
Primary Utility PK Modulation, Pro-drug linkersPharmacophore orientation, Metabolic blocking

Part 2: Synthetic Architectures

The synthesis of these two classes requires fundamentally different strategic disconnections.

A. N-Substituted Pathways: Post-Synthetic Functionalization

N-substituted esters are typically generated via direct alkylation of the pre-formed piperazinone ring. The challenge lies in regioselectivity .

  • N4-Alkylation: Occurs under mild basic conditions (TEA/DIPEA) due to the nucleophilicity of the secondary amine.

  • N1-Alkylation: Requires strong bases (NaH, LiHMDS) to deprotonate the amide (pKa ~17) or transition metal catalysis (Goldberg reaction).

B. C-Substituted Pathways: De Novo Assembly

Direct C-H functionalization of piperazinones is chemically arduous. Therefore, C-substituted esters are best synthesized de novo from the Chiral Pool (amino acids).

  • The Amino Acid Route: Starting from amino acid methyl esters (e.g., Phenylalanine methyl ester) allows the installation of the C3-substituent with defined stereochemistry before ring closure.

  • Reductive Amination/Cyclization: A robust sequence involves the reductive amination of an amino acid ester with a glyoxal derivative, followed by intramolecular cyclization.

Visualization: Synthetic Decision Tree

PiperazinoneSynthesis Start Target: Piperazinone Ester Decision Locus of Substitution? Start->Decision NSub N-Substituted Decision->NSub Solubility/Linker CSub C-Substituted Decision->CSub Activity/Stability N4 N4-Position (Amine) NSub->N4 N1 N1-Position (Amide) NSub->N1 N4Rxn Direct Alkylation (mild base, R-X) N4->N4Rxn N1Rxn Deprotonation/Coupling (NaH/LiHMDS or Cu-cat) N1->N1Rxn C3 C3-Position (Chiral) CSub->C3 DeNovo De Novo Assembly (From Amino Acids) C3->DeNovo Preferred CHFunc C-H Functionalization (Photoredox/Ir-Cat) C3->CHFunc Advanced

Caption: Synthetic decision matrix distinguishing post-synthetic modification (N-sub) from chiral pool assembly (C-sub).

Part 3: Experimental Protocols

The following protocols validate the distinct chemistries required for each substitution pattern.

Protocol A: Regioselective N4-Alkylation (N-Substituted)

Objective: Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate. Mechanism: SN2 Nucleophilic Substitution.[3]

  • Reagents: Piperazin-2-one (1.0 equiv), Ethyl bromoacetate (1.1 equiv), Triethylamine (TEA, 2.0 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazin-2-one in anhydrous DCM (0.2 M) under N2 atmosphere.

    • Add TEA dropwise at 0°C.

    • Add Ethyl bromoacetate dropwise over 15 minutes. Note: Slow addition prevents bis-alkylation or quaternization.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add water. Extract aqueous layer with DCM (3x).

    • Purification: Wash combined organics with brine, dry over Na2SO4. Concentrate. Purify via flash chromatography (MeOH:DCM 5:95).

  • Self-Validation:

    • TLC: Stains with Ninhydrin (faint) or KMnO4.

    • NMR: Disappearance of N4-H signal; appearance of ethyl ester quartet/triplet and N-CH2 singlet.

Protocol B: De Novo Synthesis of C3-Substituted Ester

Objective: Synthesis of Methyl (S)-2-(3-oxopiperazin-2-yl)acetate (C-substituted). Mechanism: Reductive Amination followed by Lactamization.

  • Reagents: L-Aspartic acid dimethyl ester hydrochloride (1.0 equiv), Glyoxal (40% aq, 1.2 equiv), NaBH3CN (2.5 equiv), Methanol.

  • Procedure:

    • Imine Formation: Dissolve amino acid ester in MeOH. Add Glyoxal solution. Stir at RT for 2 hours to form the di-imine/hemiaminal intermediate.

    • Reduction: Cool to 0°C. Add NaBH3CN portion-wise. Caution: Exothermic; H2 gas evolution. Stir for 16 hours.

    • Cyclization: The intermediate diamine often cyclizes spontaneously or upon heating to 60°C in the presence of mild base (NaHCO3) to form the lactam.

    • Workup: Quench with sat. NaHCO3. Remove MeOH in vacuo. Extract with EtOAc.

  • Self-Validation:

    • Chirality Check: Determine Enantiomeric Excess (ee) via Chiral HPLC.

    • NMR: Diagnostic doublet of doublets for the C3-H proton (chiral center) adjacent to the lactam nitrogen.

Part 4: Pharmacological Implications[1][4][5]

Metabolic Stability (The "Metabolic Shunt")

In drug discovery, the piperazine ring is often a site of high clearance.

  • N-Sub: N-dealkylation is a primary metabolic route. N-substituted esters are often rapidly hydrolyzed by plasma esterases to the free acid, which can be desirable for prodrugs but detrimental if the ester is the pharmacophore.

  • C-Sub: Introducing a substituent at C3 or C5 creates steric bulk that hinders the approach of CYP450 enzymes (specifically CYP2D6 and CYP3A4) to the adjacent nitrogen lone pair, significantly extending half-life (

    
    ).
    
Receptor Selectivity (Vector Analysis)
  • N-Sub Vectors: Project the substituent into the solvent front or a large hydrophobic pocket. They are "floppy" vectors.

  • C-Sub Vectors: Project the substituent in a defined 3D orientation (axial or equatorial depending on ring puckering). This is critical for discriminating between receptor subtypes (e.g., distinguishing Sigma-1 from Histamine H3 receptors).

References

  • Chamakuri, S., et al. (2022).[4][5] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[4] Link

  • Richard, F., et al. (2024).[6] "Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide." Chemical Society Reviews, 53, 1936-1983.[6] Link

  • Brosseau, J., et al. (2023). "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." ACS Catalysis, 13, 3320–3328. Link

  • Magriotis, P. A. (2020).[2] "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." Arkivoc, 2020(vi), 126-156. Link

  • Yeung, K. S., et al. (2013). "Meanings of 'Privileged Scaffolds' in Drug Discovery." Annual Reports in Medicinal Chemistry, 48, 335-348. Link

Sources

Pharmacophore Mapping of Piperazin-2-one Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Peptidomimetic Design Framework for Drug Discovery

Executive Summary

The piperazin-2-one (ketopiperazine) scaffold represents a privileged structure in medicinal chemistry, widely utilized as a conformationally constrained peptidomimetic. When functionalized with an acetate moiety—typically at the


 or 

position—the scaffold gains a critical "address" motif capable of interacting with specific subsites in proteases (e.g., Thrombin, Factor Xa) and GPCRs (e.g., PAR1).

This guide provides a rigorous, step-by-step technical framework for generating pharmacophore models of piperazin-2-one acetate derivatives. Unlike generic modeling tutorials, this document focuses on the specific steric and electronic nuances of this scaffold, providing a self-validating workflow for researchers aiming to optimize potency and selectivity.

The Scaffold: Structural & Electronic Rationale

Before initiating computational workflows, one must understand the intrinsic properties of the scaffold that drive pharmacophore feature selection.

1.1 Chemical Architecture

The piperazin-2-one core differs significantly from a standard piperazine due to the lactam functionality at C2.

  • Planarity & Constraint: The amide bond (N1-C2-O) introduces partial planarity, restricting the conformational freedom of the ring compared to piperazine. This reduces the entropic penalty upon binding.

  • The Acetate "Warhead": The acetate side chain (

    
    ) serves two roles:
    
    • Anchor: It often mimics the C-terminal carboxylate or an aspartate side chain of a peptide substrate.

    • Linker: It provides a rotatable bond allowing the terminal acidic/H-bond acceptor group to probe the S1 or S1' pockets of enzymes.

1.2 Key Pharmacophoric Features

For a typical piperazin-2-one acetate derivative, the pharmacophore hypothesis should initially prioritize:

  • HBA (Hydrogen Bond Acceptor): The C2 carbonyl oxygen.

  • HBA/NI (Negative Ionizable): The acetate carbonyl/carboxylate.

  • HYD (Hydrophobic): Substituents at C3, C5, or C6 (often benzyl or aryl groups mimicking amino acid side chains).

  • HBD (Hydrogen Bond Donor): The N4 amine (if secondary) or an exocyclic amide.

Strategic Workflow: Ligand-Based Pharmacophore Generation

As crystal structures of novel derivatives are often unavailable in early discovery, we utilize a Ligand-Based Pharmacophore (LBP) approach, validated by decoy set enrichment.

2.1 The Computational Pipeline

The following diagram outlines the critical path for generating a high-quality hypothesis.

PharmacophoreWorkflow Dataset 1. Dataset Curation (Actives vs. Decoys) Conformers 2. Conformational Expansion (Monte Carlo / Systematic) Dataset->Conformers Clean & Protonate Alignment 3. Molecular Alignment (Flexible vs. Rigid) Conformers->Alignment Bioactive Search Extraction 4. Feature Extraction (HBA, HBD, HYD, RA) Alignment->Extraction Common Feature Identification Validation 5. Model Validation (ROC, GH Score, EF) Extraction->Validation Test Set Screening Validation->Dataset Refine & Iterate

Figure 1: The iterative workflow for ligand-based pharmacophore generation. Note the feedback loop from Validation back to Dataset curation.

Detailed Experimental Protocol

This protocol assumes the use of standard molecular modeling suites (e.g., Schrödinger Phase, MOE, or Discovery Studio), but the parameters are universal.

Step 1: Dataset Curation & Preparation
  • Objective: Create a training set of 5-10 highly active compounds (

    
    ) and a diverse test set.
    
  • Critical Action:

    • Stereochemistry: Piperazin-2-ones often have chiral centers at C3 or C6. You must define the specific enantiomer ((S)- or (R)-) corresponding to biological activity. Racemic modeling will introduce noise.

    • Protonation States: The N4 nitrogen is basic (

      
      ). Ensure it is protonated if the physiological pH is 7.4. The acetate group should be deprotonated (
      
      
      
      ) unless it is an ester/amide derivative.
Step 2: Conformational Search (The "Acetate" Problem)

The acetate side chain is highly flexible. A single rigid conformation is insufficient.

  • Method: Mixed Monte Carlo/Low-Mode (MCMM/LMCS) search.

  • Energy Window: Set a relatively high window (e.g., 10-15 kcal/mol ) above the global minimum.

    • Reasoning: The bioactive conformation of peptidomimetics often lies higher in energy due to the strain required to fit into a binding pocket (induced fit).

  • Constraint: If an X-ray structure of a similar core exists (e.g., Factor Xa inhibitors), apply a positional constraint on the piperazinone ring atoms during the search.

Step 3: Pharmacophore Alignment & Feature Definition
  • Alignment Rule: Do not align solely on the flexible acetate tail. Align based on the rigid piperazin-2-one core (N1-C2-C3-N4-C5-C6).

  • Feature Selection:

    • Vector HBA: Place on the C2 Carbonyl.

    • Point HBA/NI: Place on the Acetate carboxylate.

    • Ring Aromatic (RA): If a benzyl group is present at C3 (mimicking Phenylalanine), define the centroid.

    • Hydrophobic (HYD): Define regions for the piperazine ring face if it stacks with residues like Trp or Tyr.

Step 4: Validation Metrics (Self-Validating System)

A model is only as good as its ability to discriminate.

  • Decoy Set: Generate 500+ decoys (property-matched but topologically distinct) using DUD-E or similar tools.

  • Metrics:

    • Enrichment Factor (EF1%): Should be > 10.

    • Goodness of Hit (GH): Should be > 0.6.

    • ROC AUC: Must exceed 0.75 for a predictive model.

Case Study: Mapping for Thrombin/PAR1 Inhibition

To illustrate, we apply this to Phe-Gly dipeptide-derived piperazinones, which act as PAR1 antagonists.[1]

4.1 The Biological Context

In this scenario, the piperazin-2-one mimics the peptide backbone. The acetate group often interacts with the oxyanion hole or a specific arginine residue in the protease active site.

4.2 Interaction Diagram

The following diagram visualizes the mapped pharmacophore features against a hypothetical receptor binding site.

InteractionMap cluster_ligand Piperazin-2-one Acetate Ligand cluster_receptor Receptor Binding Site (Protease/GPCR) Core Piperazinone Ring C2_O C2 Carbonyl (HBA) Core->C2_O Acetate Acetate Group (Anionic/HBA) Core->Acetate N1 Linker R_Group C3-Benzyl (Hydrophobic) Core->R_Group C3 Backbone_NH Backbone NH (HBD) C2_O->Backbone_NH H-Bond Arg_Residue Arg/Lys Residue (Cationic) Acetate->Arg_Residue Ionic/Salt Bridge S1_Pocket S1/Hydrophobic Pocket R_Group->S1_Pocket hydrophobic interaction

Figure 2: Pharmacophoric interaction map. The acetate group acts as a critical electrostatic anchor, while the C2 carbonyl mimics the peptide bond acceptor.

Data Presentation: Comparative Activity Table

When analyzing your derivatives, organize data to highlight the contribution of the acetate vs. other substituents.

Compound IDR1 (N1-Subst)R2 (C3-Subst)

(nM)
Pharmacophore Fit Score
PZ-001 Acetate (-CH2COOH) Benzyl 15 4.8/5.0
PZ-002MethylBenzyl12002.1/5.0
PZ-003Acetamide (-CH2CONH2)Benzyl454.2/5.0
PZ-004AcetateMethyl8503.0/5.0

Interpretation: The drastic loss of potency in PZ-002 confirms the Acetate is an essential pharmacophoric feature (likely ionic interaction). The retention of activity in PZ-003 suggests the interaction might be H-bond driven rather than purely ionic.

References
  • Sturino, C. F., et al. (2007). "Discovery of a Potent and Selective Piperazinone Inhibitor of the Thrombopoietin Receptor." Journal of Medicinal Chemistry. Link

  • Gund, P. (2022).[2] "Pharmacophore Modeling in Drug Discovery: Ligand-Based Approaches." National Institutes of Health (PMC). Link

  • López-Rodríguez, M. L., et al. (2014). "Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1." Molecules. Link

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D Pharmacophores Derived from Protein-Ligand Complexes." Journal of Chemical Information and Modeling. Link

  • Yang, S. Y. (2010). "Pharmacophore modeling and applications in drug discovery: challenges and recent advances." Drug Discovery Today. Link

Sources

Technical Deep Dive: 1-Substituted 2-Oxopiperazines as Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 1-Substituted 2-Oxopiperazines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-oxopiperazine (piperazin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a robust peptidomimetic template.[1] Unlike flexible linear peptides, the 1-substituted 2-oxopiperazine core offers a constrained conformation that can mimic the


-turn or 

-helical secondary structures of proteins. This rigidity reduces the entropic penalty of binding to biological targets, enhancing both affinity and selectivity.

This guide analyzes the synthetic architectures, functionalization strategies, and pharmacological applications of 1-substituted 2-oxopiperazines. It moves beyond basic review to provide actionable protocols and mechanistic insights for leveraging this scaffold in drug discovery, particularly for G-protein-coupled receptors (GPCRs) and protein-protein interaction (PPI) inhibitors.

Structural & Electronic Properties

The 2-oxopiperazine ring is electronically distinct from its saturated piperazine counterpart. The presence of the amide bond at C2-N1 introduces planarity to a portion of the ring, while the remaining carbons (C3, C5, C6) adopt a puckered conformation (typically a half-chair or twist-boat).

  • Conformational Restriction: The 1-substituent is critical. It forces the amide bond into a cis or trans configuration relative to the C3 substituent, often mimicking the

    
     or 
    
    
    
    residues of an
    
    
    -helix.
  • Metabolic Stability: Unlike peptides, the endocyclic amide bond is resistant to standard proteases.

  • Vectorial Display: The N1, N4, and C3 positions allow for the precise 3D positioning of pharmacophores (e.g., hydrophobic, basic, or aromatic groups) to probe receptor pockets.

Synthetic Architectures

The construction of 1-substituted 2-oxopiperazines generally follows three dominant retrosynthetic logics: Solid-Phase Sub-Monomer Synthesis , Multicomponent Reaction (Ugi) Cyclization , and Chiral Pool Transformation .

Strategy A: Solid-Phase Sub-Monomer Synthesis

This is the most robust method for generating combinatorial libraries. Pioneered by Zuckermann for peptoids, it was adapted for 2-oxopiperazines. The "sub-monomer" approach builds the ring stepwise on a resin support, allowing for independent variation of the N1 and C3 substituents.

  • Mechanism: Iterative acylation with

    
    -halo acids and displacement with primary amines.[2]
    
  • Key Advantage: Eliminates the need for protected amino acid monomers; uses cheap primary amines.

  • Causality: The cyclization step is often triggered by an intramolecular attack of a secondary amine (N4) onto an electrophilic center (e.g., an activated ester or halide) at the N1 side chain.

Strategy B: Ugi Post-Condensation

The Ugi 4-Component Reaction (U-4CR) assembles the linear backbone in one pot, followed by a deprotection/cyclization sequence.

  • Components: Aldehyde, Amine, Isocyanide, Carboxylic Acid.[3][4][5]

  • Cyclization: By using a bifunctional starting material (e.g., an

    
    -amino acid or a convertible isocyanide), the linear Ugi adduct can be cyclized under acidic or basic conditions.
    
  • Application: Ideal for diversity-oriented synthesis (DOS) where deep structural variation is required at C3 and C6.

Strategy C: Chiral Pool & Jocic-Type Reactions

For targets requiring high enantiopurity, starting from natural amino acids or using organocatalytic methods (Jocic reaction) is preferred.

  • Jocic Reaction: Reaction of trichloromethyl carbinols with 1,2-diamines. This stereoselective method preserves the chirality of the starting materials, essential for creating specific enzyme inhibitors like FTase inhibitors.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic workflows: the Solid-Phase Sub-Monomer route and the Ugi Post-Condensation route.

OxopiperazineSynthesis cluster_SPPS Solid-Phase Sub-Monomer Route cluster_Ugi Ugi Post-Condensation Route Resin Resin-Linker-NH2 Acylation1 1. Acylation (Bromoacetic acid) Resin->Acylation1 Displacement 2. Displacement (R1-NH2) Acylation1->Displacement Acylation2 3. Acylation (R3-Haloacid) Displacement->Acylation2 Cyclization 4. Cyclization (Base/Heat) Acylation2->Cyclization ProductSP 1,3,4-Substituted 2-Oxopiperazine Cyclization->ProductSP Components Aldehyde + Amine + Isocyanide + Acid UgiReaction Ugi 4-CR Components->UgiReaction LinearAdduct Linear Ugi Adduct UgiReaction->LinearAdduct Deprotect Deprotection (e.g., N-Boc removal) LinearAdduct->Deprotect CyclizeUgi Intramolecular Cyclization Deprotect->CyclizeUgi ProductUgi Polysubstituted 2-Oxopiperazine CyclizeUgi->ProductUgi

Caption: Comparative workflow of Solid-Phase vs. Ugi synthesis for 2-oxopiperazine scaffolds.

Experimental Protocol: Solid-Phase Synthesis of 1-Substituted 2-Oxopiperazines

This protocol is adapted from the "sub-monomer" peptoid synthesis methodology, optimized for the formation of the 2-oxopiperazine core.[2] It is a self-validating system; the success of the displacement step can be monitored via the chloranil test (for secondary amines).

Reagents:

  • Resin: Rink Amide MBHA resin (loading ~0.5–0.7 mmol/g).

  • Acylation: Bromoacetic acid (2.0 M in DMF), Diisopropylcarbodiimide (DIC).

  • Displacement: Primary amine (

    
    , 1.0 M in DMSO).
    
  • Cyclization:

    
    -Diisopropylethylamine (DIEA).
    

Step-by-Step Methodology:

  • Resin Preparation (Swelling):

    • Place 100 mg of Rink Amide resin in a fritted reaction vessel.

    • Swell in DMF (2 mL) for 30 minutes. Drain.

    • Deprotect the Fmoc group using 20% piperidine in DMF (

      
       min).[6] Wash with DMF (
      
      
      
      ).[6]
  • Step 1: Bromoacetylation (Introduction of C2):

    • Add Bromoacetic acid (10 eq) and DIC (10 eq) in DMF to the resin.

    • Shake at room temperature for 30 minutes.

    • Drain and wash with DMF (

      
      ).[6]
      
    • Validation: Negative Kaiser test (absence of primary amine).

  • Step 2: Amine Displacement (Introduction of N1 Substituent):

    • Add the primary amine solution (

      
      , 20 eq) in DMSO.
      
    • Shake at 60 °C for 2 hours (Note: Heat is crucial for steric bulk).

    • Drain and wash with DMF (

      
      ).[6]
      
    • Validation: Positive Chloranil test (presence of secondary amine).

  • Step 3: Second Acylation (Introduction of C3/C6):

    • Add 2-Bromopropionic acid (or other

      
      -halo acid) (10 eq) and DIC (10 eq) in DMF.
      
    • Shake at room temperature for 2 hours.

    • Drain and wash with DMF (

      
      ).[6]
      
  • Step 4: Cyclization & Cleavage:

    • Cyclization: Treat the resin with 10% DIEA in DMF overnight at room temperature. This promotes the intramolecular attack of the secondary amide nitrogen onto the alkyl bromide.

    • Cleavage: Wash resin with DCM (

      
      ). Treat with 95% TFA / 2.5% 
      
      
      
      / 2.5% TIS for 2 hours.
    • Filter and evaporate TFA. Precipitate in cold ether to isolate the crude 1-substituted 2-oxopiperazine.

Pharmacological Applications & Case Studies

Melanocortin-4 Receptor (MC4R) Agonists

The MC4R is a key target for treating obesity. Linear peptides often lack selectivity between MC4R and other melanocortin subtypes.

  • Discovery: Researchers at Merck and other groups utilized the 1,3,4-trisubstituted 2-oxopiperazine scaffold to mimic the His-Phe-Arg-Trp pharmacophore of

    
    -MSH.
    
  • Mechanism: The rigid ring orients a D-Phe residue (at C3) and a basic moiety (at N4) to engage the receptor's binding pocket, achieving nanomolar affinity and oral bioavailability (e.g., Compound 35 in Bioorg. Med. Chem. Lett.).[7]

Farnesyltransferase (FTase) Inhibitors

Inhibiting FTase prevents the Ras protein from anchoring to the cell membrane, a critical step in cancer signaling.

  • Design: 2-Oxopiperazines serve as constrained analogs of the CaaX tetrapeptide motif.

  • Outcome: The scaffold allows for the precise positioning of a zinc-binding group (e.g., imidazole) and hydrophobic side chains to fit the enzyme's active site.

Quantitative Data Summary
Therapeutic TargetRole of 2-OxopiperazineKey SubstituentsOutcome
MC4R (Obesity)

-turn mimetic
N1: Benzyl/AlkylC3: D-Phe analogHigh selectivity vs MC1R; Oral activity
FTase (Cancer) CaaX mimeticN4: ImidazoleC3: HydrophobicIC50 < 10 nM; Cell permeability
P2X7 (Inflammation) Core scaffoldN1: ArylC3: H/MeAntagonist activity; CNS penetration

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link

  • Ye, Z., et al. (2008). "Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents." Bioorganic & Medicinal Chemistry Letters, 18(22), 5895-5898. Link

  • Palermo, M. G., et al. (2015). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry, 13, 2360-2365. Link

  • Kim, Y. B., & Park, S. B. (2007). "Practical Solid-Phase Parallel Synthesis of

    
    -2-Oxopiperazines via N-Acyliminium Ion Cyclization." Journal of Combinatorial Chemistry, 9(4), 596–600. Link
    

Sources

Methodological & Application

Synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate from ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate

Introduction & Scope

This application note details the protocol for synthesizing Ethyl 2-(2-oxopiperazin-1-yl)acetate starting from ethylenediamine (EDA) . This scaffold is a critical intermediate in the development of peptidomimetics, diketopiperazine-based drugs, and specific protease inhibitors.[1]

The synthesis centers on a controlled bis-alkylation followed by thermal cyclization strategy. Unlike the synthesis of N-unsubstituted 2-oxopiperazines (which requires mono-alkylation), this target requires the introduction of an acetate side chain at the N1 (amide) position. Achieving this regioselectivity requires strict adherence to stoichiometry and temperature control to favor the formation of the acyclic bis-ester intermediate prior to ring closure.

Retrosynthetic Analysis & Strategy

To synthesize the target (3) , we must avoid the formation of the thermodynamic sink—the N4-alkylated isomer.

  • Path A (Preferred): Exhaustive alkylation of EDA (1) at low temperature yields the symmetric diester (2) . Subsequent thermal activation drives the nucleophilic attack of the secondary amine onto the ester carbonyl, forming the lactam ring while retaining the second acetate group on the amide nitrogen.[1]

  • Path B (Avoid): Mono-alkylation followed by immediate cyclization yields unsubstituted 2-oxopiperazine. Subsequent alkylation of this species typically occurs at the more nucleophilic N4 (amine) position, yielding the incorrect regioisomer.

Reaction Scheme:

G cluster_conditions Critical Control Point EDA Ethylenediamine (1) BisEster Intermediate (2) N,N'-bis(ethoxycarbonylmethyl)EDA EDA->BisEster Alkylation ClAc Ethyl Chloroacetate (2.2 eq) ClAc->BisEster Target Target (3) Ethyl 2-(2-oxopiperazin-1-yl)acetate BisEster->Target Cyclization EtOH EtOH / Et3N 0°C -> RT Heat Reflux (- EtOH)

Caption: Reaction pathway prioritizing bis-alkylation to ensure N1-substitution.

Experimental Protocol

Reagents & Equipment[2][3][4][5]
ReagentMW ( g/mol )Equiv.[2]Qty (Example)Role
Ethylenediamine (EDA) 60.101.06.01 g (100 mmol)Substrate
Ethyl Chloroacetate 122.552.226.96 g (220 mmol)Electrophile
Triethylamine (Et₃N) 101.192.222.26 g (220 mmol)Acid Scavenger
Ethanol (Absolute) -Solvent150 mLSolvent

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel.

  • Nitrogen/Argon inert atmosphere line.

  • Temperature probe/Thermometer.

  • Rotary Evaporator.

Step-by-Step Methodology

Phase 1: Controlled Bis-Alkylation

  • Setup: Flame-dry the 3-neck RBF and purge with Nitrogen. Add Ethylenediamine (1.0 eq) and Triethylamine (2.2 eq) to Ethanol (100 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/water bath. Crucial: Low temperature prevents premature cyclization and uncontrolled poly-alkylation.

  • Addition: Dilute Ethyl Chloroacetate (2.2 eq) in 20 mL Ethanol. Add this solution dropwise via the addition funnel over 45–60 minutes . Maintain internal temperature below 10°C.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally. Stir at RT for 12–16 hours .[3]

    • Checkpoint: TLC (EtOAc/MeOH 9:1) should show consumption of EDA and formation of the bis-alkylated intermediate (lower Rf than mono-ester).

Phase 2: Thermal Cyclization 5. Reflux: Heat the reaction mixture to a gentle reflux (~78°C ) for 6–8 hours .

  • Mechanism:[4][5][6] This step drives the intramolecular aminolysis. One secondary amine attacks the ester carbonyl of the adjacent arm, releasing ethanol and closing the piperazinone ring.[1]
  • Work-up: Cool the mixture to RT. Filter off the precipitated Triethylamine Hydrochloride salts. Rinse the filter cake with cold Ethanol (20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to obtain a viscous yellow oil.

Phase 3: Purification 8. Extraction: Dissolve the crude oil in Dichloromethane (DCM, 100 mL). Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/salts, followed by Brine (50 mL). 9. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 10. Distillation/Chromatography:

  • Preferred: Vacuum distillation (high vacuum, <1 mmHg) if the product is thermally stable (bp approx. 140-150°C at 0.5 mmHg).
  • Alternative: Flash Column Chromatography on Silica Gel. Eluent: DCM:Methanol (95:5 to 90:10).
  • Target:Ethyl 2-(2-oxopiperazin-1-yl)acetate typically elutes as a pale yellow oil or low-melting solid.

Critical Control Points & Troubleshooting

IssueCauseSolution
Formation of N4-isomer Premature cyclization of mono-ester.Ensure temperature is kept <5°C during addition. Ensure 2.2 eq of chloroacetate is fully added before heating.
Polymerization Concentration too high or excessive heat.Maintain dilution (0.5 M or lower). Do not exceed 80°C.
Low Yield Incomplete cyclization.Extend reflux time.[7] Monitor by NMR (disappearance of one ethyl ester triplet set, appearance of lactam signals).[1]

Analytical Validation

The product should be validated using ¹H NMR.

  • Structure: Ethyl 2-(2-oxopiperazin-1-yl)acetate

  • Expected ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.28 (t, 3H): Ester methyl group (-OCH₂CH ₃).

    • δ 1.80 (br s, 1H): Amine proton (NH at position 4).

    • δ 2.90 - 3.10 (m, 4H): Ring methylene protons (C5-H, C6-H).

    • δ 3.45 (s, 2H): Ring methylene adjacent to carbonyl (C3-H).

    • δ 4.15 (s, 2H): N1-substituent methylene (N-CH ₂-COOEt).

    • δ 4.20 (q, 2H): Ester methylene (-OCH ₂CH₃).

Note: The singlet at δ 4.15 is diagnostic for the N-substituted acetate group. If the product were the N4-isomer, the shift and splitting patterns would differ significantly.[1]

References

  • DiMaio, J., & Belleau, B. (1989).[1][8] Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.[1][8] Link

  • Micklefield, J. (2004). Backbone modification of peptides. In Amino Acids, Peptides and Proteins (Vol. 34).[1] Royal Society of Chemistry.[8] (General reference for piperazinone scaffolds).

  • Hulme, C., et al. (1998).[1] Novel applications of ethyl glyoxylate: A facile synthesis of piperazinones.[1] Tetrahedron Letters, 39(9), 1113-1116. (Context for alternative cyclization strategies).

  • PubChem Compound Summary. (n.d.). Ethyl 2-(2-oxopiperazin-1-yl)acetate. Link

Sources

One-Pot Synthesis of Piperazinone Acetic Acid Esters: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazinone Scaffold in Medicinal Chemistry

The piperazinone motif is a privileged heterocyclic scaffold in modern drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and antipsychotic agents. Its rigid, six-membered ring structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of an acetic acid ester moiety onto the piperazinone ring further enhances its utility, providing a handle for the introduction of additional functionality, modulation of physicochemical properties, and potential for bioisosterism with carboxylic acids.

Traditional multi-step syntheses of functionalized piperazinones can be laborious, time-consuming, and often suffer from low overall yields. One-pot syntheses, which combine multiple synthetic transformations in a single reaction vessel without the isolation of intermediates, offer a more efficient, atom-economical, and environmentally benign alternative. This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of piperazinone acetic acid esters, with a focus on a sequential Ugi four-component reaction (U-4CR) followed by an in-situ cyclization.

Synthetic Strategy: A Sequential Ugi/Cyclization Approach

The cornerstone of this one-pot synthesis is the Ugi four-component reaction, a powerful tool for the rapid generation of molecular diversity. This reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a highly functionalized α-acylamino amide intermediate. By carefully selecting the starting materials, we can strategically introduce the necessary functionalities for a subsequent intramolecular cyclization to yield the desired piperazinone acetic acid ester.

The overall transformation can be conceptually divided into two stages occurring in a single pot:

  • Ugi Four-Component Reaction (U-4CR): Formation of a linear, acyclic precursor containing all the necessary atoms for the final product.

  • In-situ Cyclization: An intramolecular nucleophilic attack to form the six-membered piperazinone ring. This is typically triggered by a change in reaction conditions, such as the addition of an acid or base, or by thermal promotion.

The judicious choice of a bifunctional reactant, such as an amino acid ester, serves as the linchpin of this strategy, providing both the amine component for the Ugi reaction and the precursor to the acetic acid ester moiety in the final product.

Reaction Mechanism

The reaction commences with the formation of an imine from the amine and carbonyl components. The isocyanide then adds to the imine, followed by the addition of the carboxylate to form an intermediate that rearranges to the stable α-acylamino amide Ugi product. Subsequent treatment with an acid or base facilitates the intramolecular cyclization to the piperazinone.

Visualizing the Workflow: A Graphviz Representation

One_Pot_Piperazinone_Synthesis cluster_Ugi Stage 1: Ugi Four-Component Reaction cluster_Cyclization Stage 2: In-situ Cyclization Amine Amine (e.g., Amino Acid Ester) Ugi_Product Acyclic Ugi Product Amine->Ugi_Product Carbonyl Carbonyl (Aldehyde or Ketone) Carbonyl->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Piperazinone Piperazinone Acetic Acid Ester Ugi_Product->Piperazinone Intramolecular Cyclization Cyclization_Trigger Cyclization Trigger (Acid/Base/Heat) Cyclization_Trigger->Piperazinone

Caption: Sequential Ugi/Cyclization workflow for one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of a Model Piperazinone Acetic Acid Ester

This protocol describes the synthesis of a representative piperazinone acetic acid ester. The specific reagents and conditions can be varied to access a library of diverse analogs.

Materials and Reagents
  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Aldehyde (e.g., Benzaldehyde)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (anhydrous)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure
  • Ugi Reaction: a. To a solution of the amino acid methyl ester hydrochloride (1.0 equiv) in anhydrous methanol (0.5 M) at room temperature, add triethylamine (1.1 equiv) and stir for 10 minutes. b. To this mixture, add the aldehyde (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv) sequentially. c. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • In-situ Cyclization: a. Upon completion of the Ugi reaction (as indicated by TLC), add trifluoroacetic acid (2.0 equiv) to the reaction mixture. b. Stir the mixture at room temperature for an additional 12-24 hours, or gently heat to 40-50 °C to expedite the cyclization. Monitor the formation of the piperazinone product by TLC.

  • Work-up and Purification: a. Once the cyclization is complete, concentrate the reaction mixture under reduced pressure. b. Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperazinone acetic acid ester.

Data Summary: Representative Examples

The following table summarizes the results for the one-pot synthesis of various piperazinone acetic acid esters using the general protocol described above.

EntryAmine Component (Ester)AldehydeCarboxylic AcidIsocyanideYield (%)
1Glycine methyl esterBenzaldehydeAcetic Acidtert-Butyl isocyanide65
2Alanine ethyl ester4-ChlorobenzaldehydePropionic AcidCyclohexyl isocyanide72
3Phenylalanine methyl esterIsobutyraldehydeAcetic AcidBenzyl isocyanide58
4Valine ethyl esterFurfuralBenzoic Acidtert-Butyl isocyanide61

Note: Yields are for the isolated, purified products after the two-step, one-pot sequence. Reaction times and temperatures may require optimization for different substrates.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The progress of both the Ugi reaction and the subsequent cyclization can be independently monitored by standard analytical techniques such as TLC, LC-MS, and NMR spectroscopy. The identity and purity of the final product should be confirmed by a combination of NMR (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography for unambiguous structure elucidation. The robustness of the Ugi reaction across a wide range of substrates provides a high degree of confidence in the general applicability of this method for the synthesis of diverse libraries of piperazinone acetic acid esters.

Expert Insights and Causality

  • Choice of Solvent: Methanol is a common solvent for the Ugi reaction as it effectively solubilizes the starting materials and facilitates the reaction.

  • Role of Triethylamine: In cases where the amine component is used as a hydrochloride salt, a base such as triethylamine is required for the in-situ generation of the free amine.

  • Cyclization Catalyst: The choice of acid or base for the cyclization step is crucial. Trifluoroacetic acid is often effective in promoting the intramolecular amidation. In some cases, a base-catalyzed cyclization may be more appropriate, depending on the nature of the Ugi product.

  • Substrate Scope: The Ugi reaction is known for its broad substrate scope. A wide variety of aldehydes, carboxylic acids, and isocyanides can be employed, allowing for extensive diversification of the piperazinone scaffold. However, sterically hindered components may lead to lower yields or require longer reaction times.

Conclusion

The sequential one-pot Ugi/cyclization strategy represents a highly efficient and versatile approach for the synthesis of piperazinone acetic acid esters. This method leverages the power of multicomponent reactions to rapidly construct complex molecular architectures from simple, readily available starting materials. The operational simplicity and broad applicability of this protocol make it an invaluable tool for researchers in medicinal chemistry and drug development for the generation of novel compound libraries for biological screening.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Zhu, J., Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. [Link]

  • Tripathi, S., et al. (2020). Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. The Journal of Organic Chemistry, 85(11), 6910-6923. [Link]

  • El Kaïm, L., et al. (2011). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry, 76(9), 3405-3410. [Link]

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Tetrahedron, 58(17), 3297-3312. [Link]

Using Ethyl 2-(2-oxopiperazin-1-yl)acetate as a peptidomimetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Peptidomimetic Synthesis Using Ethyl 2-(2-oxopiperazin-1-yl)acetate

Executive Summary

This technical guide details the strategic application of Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS: 59702-31-7 / Analogues) as a core scaffold in peptidomimetic drug design. Unlike flexible linear peptides, the 2-oxopiperazine (piperazinone) ring imposes a constrained conformation that mimics the


 and 

residues of a

-turn. This constraint enhances binding affinity by reducing the entropic penalty upon receptor binding and significantly improves metabolic stability against proteolysis.

This guide provides validated protocols for the two critical vectors of this scaffold:

  • N4-Functionalization: Introduction of diverse side-chain elements via reductive amination.

  • C-Terminal Activation: Hydrolysis and coupling of the N1-acetate linker to extend the peptide backbone.

Scientific Rationale & Scaffold Architecture

The 2-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry.[1] In the context of Ethyl 2-(2-oxopiperazin-1-yl)acetate:

  • N1-Position (Acetate Linker): Serves as the C-terminal extension point, mimicking the peptide backbone directionality.

  • N4-Position (Secondary Amine): Acts as a nucleophilic handle for introducing "side-chain" diversity (R-groups) or extending the N-terminus.

  • Chirality: While the base scaffold is achiral, functionalization at C3 or C6 can introduce stereocenters. This guide focuses on the achiral glycine-derived core, allowing for modular R-group introduction.

Visual 1: Scaffold Utility & Decision Tree

G Start Ethyl 2-(2-oxopiperazin-1-yl)acetate (Scaffold) N4_Path N4-Functionalization (Diversity Input) Start->N4_Path Step 1: Amine reactivity ReductiveAm Reductive Amination (Aldehydes + STAB) N4_Path->ReductiveAm Alkyl side-chains Acylation Acylation (Acid Chlorides/HATU) N4_Path->Acylation Amide backbone N1_Path N1-Ester Hydrolysis (Backbone Extension) LiOH Saponification (LiOH/THF) N1_Path->LiOH ReductiveAm->N1_Path Step 2: Activate Linker Acylation->N1_Path Coupling Peptide Coupling (Solid/Solution Phase) LiOH->Coupling Target Constrained Peptidomimetic Drug Coupling->Target

Caption: Workflow for transforming the piperazinone intermediate into a bioactive peptidomimetic. The N4 nitrogen is functionalized first to prevent side reactions during ester hydrolysis.

Experimental Protocols

Protocol A: N4-Diversification via Reductive Amination

Objective: To attach a hydrophobic or aromatic side chain to the N4 position, mimicking amino acid side chains (e.g., Benzyl for Phenylalanine mimicry).

Reagents:

  • Scaffold: Ethyl 2-(2-oxopiperazin-1-yl)acetate (1.0 equiv)

  • Aldehyde: R-CHO (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Acid: Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the piperazinone scaffold (1.0 mmol) in anhydrous DCE (5 mL).

  • Add Aldehyde: Add the aldehyde (1.2 mmol). If the aldehyde is a solid, dissolve in minimal DCE before addition.

  • Activation: Add Glacial Acetic Acid (0.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: This ensures complete imine/iminium ion formation before reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Silica gel, typically 0-5% MeOH/DCM gradient).

Data Validation Table:

Parameter Standard Condition Optimization for Steric Bulk
Solvent DCE (pH ~5-6 via AcOH) THF/DCE (1:1)

| Reductant |


 (STAB) | 

(requires caution) | | Temp | 0°C

RT | Reflux (Imine formation step only) | | Typical Yield | 75–90% | 50–70% |
Protocol B: Ester Hydrolysis & Peptide Coupling

Objective: To convert the ethyl ester into a free carboxylic acid for coupling to the next amino acid residue.

Reagents:

  • N4-Substituted Scaffold (from Protocol A)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

  • Coupling Agents: HATU (1.1 equiv), DIPEA (2.0 equiv), Amine Partner (

    
    ).
    

Step-by-Step Methodology:

  • Saponification: Dissolve the N4-substituted ester in THF/Water (3:1, 0.2 M concentration). Cool to 0°C.

  • Base Addition: Add LiOH (3.0 equiv). Stir at 0°C for 30 mins, then warm to RT. Monitor by LC-MS (Look for mass shift: -28 Da for Ethyl to H).

  • Workup (Critical):

    • Carefully acidify to pH 3–4 using 1M HCl. Do not go lower to avoid protonating the N4-amine if it's basic, though usually, it is tertiary after Protocol A.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Note: If the product is water-soluble (zwitterionic), lyophilize the crude mixture and desalt.

  • Coupling (The "Backbone" Extension):

    • Dissolve the crude acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins (Pre-activation).

    • Add the amine partner (e.g., Peptide-Resin or Amino Acid Ester).

    • Stir for 2–4 hours.

Mechanistic Pathway & Troubleshooting

Understanding the reactivity of the 2-oxopiperazine ring is vital. The N1-amide nitrogen is non-nucleophilic due to resonance with the C2-carbonyl. The N4-amine is the sole nucleophile.

Visual 2: Reaction Mechanism & Pitfalls

Mechanism Substrate Ethyl 2-(2-oxopiperazin-1-yl)acetate Imine Iminium Ion Intermediate Substrate->Imine + Aldehyde / H+ DKP Diketopiperazine (Side Product) Substrate->DKP Overheating / Strong Base Product_A N4-Alkylated Product Imine->Product_A + H- (Hydride)

Caption: Mechanistic pathway. Note the risk of Diketopiperazine (DKP) formation if the ring opens/closes under harsh basic conditions, though the 2-oxopiperazine core is generally stable.

Troubleshooting Guide:

  • Problem: Low yield in Reductive Amination.

    • Cause: Incomplete imine formation.

    • Solution: Add molecular sieves (4Å) during the imine formation step to scavenge water. Switch to

      
       as a Lewis acid promoter.
      
  • Problem: Epimerization during Coupling.

    • Cause: Over-activation of the carboxylic acid.

    • Solution: Use HATU/HOAt or PyBOP. Ensure the base (DIPEA) does not exceed 3 equivalents. Keep temperature at 0°C during activation.

References

  • Teixidó, M., et al. (2007). "Solid-phase synthesis of 2-oxopiperazine-containing peptides." Journal of Combinatorial Chemistry.

  • Golebiowski, A., et al. (2001). "Solid-supported synthesis of 2-oxopiperazines as beta-turn mimetics." Tetrahedron Letters.

  • Sugihara, T., et al. (2014). "Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics." ACS Combinatorial Science.

  • BenchChem Application Notes. (2025). "Reductive Amination Protocols for Piperazine Derivatives."

  • Micklatcher, C., et al. (1996). "Piperazinone formation via reductive amination on solid support." Tetrahedron Letters.

Sources

Application Note & Protocol: Selective Hydrolysis of Ethyl 2-(2-oxopiperazin-1-yl)acetate to 2-(2-oxopiperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective hydrolysis of the ethyl ester, Ethyl 2-(2-oxopiperazin-1-yl)acetate, to its corresponding carboxylic acid, 2-(2-oxopiperazin-1-yl)acetic acid. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and research compounds where the free acid moiety is required for subsequent reactions or for its biological activity. The protocol details two primary methodologies: a preferred base-catalyzed saponification and an alternative acid-catalyzed hydrolysis, with in-depth explanations of the chemical principles and experimental considerations to ensure high yield and purity while preserving the integrity of the 2-oxopiperazine core.

Introduction: The Chemical Rationale

The selective cleavage of an ester functional group in the presence of an amide is a common challenge in organic synthesis. The target transformation involves the hydrolysis of an ethyl ester to a carboxylic acid, while leaving a cyclic amide (a lactam) within the 2-oxopiperazine ring untouched.

Generally, esters are more susceptible to hydrolysis than amides under both acidic and basic conditions.[1] This difference in reactivity is attributed to the superior electron-donating ability of the nitrogen lone pair in the amide compared to the oxygen lone pair in the ester, which makes the amide carbonyl carbon less electrophilic.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is typically the method of choice for this transformation. It is an effectively irreversible process because the final step involves the deprotonation of the newly formed carboxylic acid by the base to form a carboxylate salt. This salt is unreactive towards the alcohol by-product, thus driving the reaction to completion.

  • Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process.[3] To achieve high conversion, it must be driven forward, typically by using a large excess of water. However, prolonged exposure to strong acidic conditions and high temperatures can risk the undesired hydrolysis of the lactam ring.

The 2-oxopiperazine ring is a six-membered lactam (a δ-lactam). Studies on lactam stability have shown that six-membered rings are considerably more stable to hydrolysis than highly strained rings like β-lactams.[4][5] This inherent stability allows for the use of mild hydrolytic conditions to selectively target the more labile ester group.

This guide will prioritize a well-controlled, base-catalyzed protocol using lithium hydroxide (LiOH), known for its efficacy in selective ester hydrolysis. An alternative acid-catalyzed protocol will also be provided for cases where base-sensitive functionalities may be present elsewhere in the molecule.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)Notes
Ethyl 2-(2-oxopiperazin-1-yl)acetate>98%Sigma-AldrichStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentFisher ScientificFor Protocol A
Tetrahydrofuran (THF)AnhydrousAcros OrganicsReaction Solvent
Methanol (MeOH)ACS GradeVWRReaction Co-solvent
WaterDeionizedIn-house
Hydrochloric Acid (HCl)1 M aq. solutionJ.T. BakerFor pH adjustment
Sulfuric Acid (H₂SO₄)Concentrated, 98%EMD MilliporeFor Protocol B
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor Extraction
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor Drying
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeCambridge Isotope LabsFor Analysis
Equipment
  • Round-bottom flasks with magnetic stir bars

  • Magnetic stir plate with heating capabilities

  • Condenser and inert gas (N₂ or Ar) setup

  • pH meter or pH indicator strips (range 1-14)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Protocol A: Base-Catalyzed Saponification (Preferred Method)

This protocol utilizes lithium hydroxide in a mixed solvent system, a standard and reliable method for selective ester hydrolysis.

Workflow Diagram:

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve Ester in THF/MeOH add_lioh Add aq. LiOH Solution start->add_lioh react Stir at Room Temp (20-25°C) add_lioh->react monitor Monitor by TLC/LC-MS react->monitor quench Acidify with 1M HCl to pH ~2-3 monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (if needed) concentrate->purify analyze Characterize (NMR, MS) purify->analyze product Obtain Free Acid Product analyze->product

Caption: Workflow for Base-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add Ethyl 2-(2-oxopiperazin-1-yl)acetate (1.0 eq). Dissolve the ester in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 3:1 v/v, ~10 mL per gram of ester).

  • Reagent Addition: In a separate container, prepare a solution of Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.5 eq) in deionized water (~4 mL per gram of LiOH·H₂O). Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature (20-25°C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material (ester) will be less polar than the product (carboxylate salt/acid). A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The reaction is typically complete within 2-6 hours.

  • Work-up - Acidification: Once the starting material is consumed, carefully adjust the pH of the reaction mixture to ~2-3 using 1 M aqueous HCl. Perform this step in an ice bath to control any exotherm. The carboxylate salt is protonated to form the desired free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as Ethyl Acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(2-oxopiperazin-1-yl)acetic acid.

  • Purification and Characterization: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography. Confirm the structure and purity of the final product using NMR and MS analysis.

Protocol B: Acid-Catalyzed Hydrolysis (Alternative Method)

This protocol should be considered if the substrate contains base-labile functional groups. It requires careful monitoring to prevent lactam degradation.

Reaction Scheme Diagram:

G reactant Ethyl 2-(2-oxopiperazin-1-yl)acetate product 2-(2-oxopiperazin-1-yl)acetic Acid + Ethanol reactant->product H₂SO₄ (cat.), H₂O (excess) Heat (Reflux)

Caption: Acid-Catalyzed Ester Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve Ethyl 2-(2-oxopiperazin-1-yl)acetate (1.0 eq) in a mixture of water and a co-solvent like dioxane or THF (e.g., 1:1 v/v, ~20 mL per gram of ester).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the solution.

  • Heating and Monitoring: Heat the mixture to reflux (typically 80-100°C, depending on the co-solvent). Monitor the reaction progress closely by TLC or LC-MS. Due to the harsher conditions, it is critical to check for the appearance of potential side products from lactam cleavage.

  • Work-up - Neutralization & Extraction: Upon completion, cool the reaction to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer with Ethyl Acetate to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the product with Ethyl Acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers from the final extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification and Characterization: Purify as needed and confirm the structure and purity by NMR and MS.

Results and Discussion: Method Selection

ParameterProtocol A (Base-Catalyzed)Protocol B (Acid-Catalyzed)
Reaction Rate Typically faster (2-6 hours at RT)Slower, requires heating
Reversibility IrreversibleReversible
Conditions Mild (Room Temperature)Harsher (Reflux)
Selectivity High for ester over lactamLower; risk of lactam hydrolysis
Work-up Simple acidification and extractionNeutralization, extraction, re-acidification
Overall Yield Generally higherPotentially lower due to side reactions

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete ReactionInsufficient reagent; low temperature.Add more base/acid; increase reaction time or temperature slightly.
Lactam CleavageConditions too harsh (especially in Protocol B).Reduce temperature, reaction time, or concentration of acid/base. Switch to Protocol A if using B.
Low Yield after ExtractionProduct is water-soluble; incomplete acidification.Perform more extractions (5-6x); ensure pH is correctly adjusted to <3 before extraction.
Emulsion during Work-upFormation of soaps/salts.Add brine (saturated NaCl solution) to break the emulsion.

References

  • Royal Society of Chemistry. (n.d.). Hydrolysis. In Biocatalysis in Organic Synthesis: The Retrosynthesis Approach. Retrieved from [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available at: [Link]

  • Modro, T. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(17), 2509-2519. Available at: [Link]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Ashton, M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • YouTube. (2025). Saponification Reaction of Esters. The Organic Chemistry Tutor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethyl ester during piperazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Piperazinone Synthesis Technical Support Center

Current Status: Operational Topic: Chemoselective Cyclization & Ester Preservation Ticket ID: PIP-ETH-001

Executive Summary: The Chemoselectivity Paradox

The Problem: You are attempting to synthesize a piperazinone ring (typically via N-alkylation followed by cyclization) while preserving a pendant ethyl ester group. The Conflict: The basic conditions required to deprotonate the amine for nucleophilic attack (Ring Closure) are often sufficient to saponify the ethyl ester (Hydrolysis).

The Solution: You must shift the reaction control from Thermodynamic (where hydrolysis is often favored in the presence of water) to Kinetic control in Anhydrous environments. This guide provides the specific non-aqueous protocols required to achieve this.

Diagnostic Matrix: Root Cause Analysis

Before altering your protocol, identify your specific failure mode using this matrix.

Symptom Probable Cause Immediate Action
Low Yield + Carboxylic Acid detected by LCMS Hydroxide Generation: Use of hygroscopic bases (KOH, NaOH, t-BuOK) in "wet" solvents generates OH⁻ ions.Switch to Anhydrous K₂CO₃ or Cesium Carbonate (Cs₂CO₃) . Add 3Å Molecular Sieves.
Starting Material Stalled (No Cyclization) Base too weak: The amine is not sufficiently deprotonated to attack the carbonyl.Switch to DIPEA (Hünig's Base) in refluxing Toluene or Xylene.
Transesterification (Ethyl

Methyl ester)
Solvent Mismatch: Using Methanol as a solvent with a basic catalyst.NEVER use alcohols as solvents for this reaction. Use Acetonitrile (MeCN) , DMF , or Toluene .[1]
Product degradation during workup Aqueous Exposure: Ester hydrolyzes during the basic extraction step.Quench with cold saturated NH₄Cl. Perform rapid extraction. Do not let layers sit.[2]

Mechanistic Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the desired intramolecular cyclization (Path A) and the undesired intermolecular hydrolysis (Path B).

PiperazinonePathways Start Linear Precursor (Amino-Ester) Base Base Catalyst Start->Base Water Trace Water / OH- Start->Water Cyclization Path A: Intramolecular Cyclization (Kinetic Product) Base->Cyclization Anhydrous Conditions (Fast) Piperazinone Piperazinone Product (Ester Intact) Cyclization->Piperazinone Hydrolysis Path B: Intermolecular Saponification (Thermodynamic Product) Water->Hydrolysis Aqueous/Wet Conditions Acid Carboxylic Acid Side Product (Dead End) Hydrolysis->Acid

Figure 1: Path A requires the amine to act as the nucleophile. Path B occurs if water acts as the nucleophile. Eliminating water forces the system down Path A.

Optimized Protocol: Anhydrous Base-Mediated Cyclization

This protocol replaces standard aqueous/biphasic methods (like Schotten-Baumann) with a strictly anhydrous approach to preserve the ethyl ester.

Scope: Synthesis of piperazin-2-ones from N-(2-haloacetyl)amino acid esters or similar linear precursors.

Reagents & Materials:
  • Solvent: Acetonitrile (MeCN) or Toluene (Must be Anhydrous: <50 ppm H₂O).

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA.

  • Additives: 3Å Molecular Sieves (activated).

  • Substrate: Linear amino-halo-ester precursor.

Step-by-Step Procedure:
  • Dehydration (Critical):

    • Flame-dry a round-bottom flask under Nitrogen/Argon flow.

    • Add activated 3Å molecular sieves to the reaction flask.

  • Solvation:

    • Dissolve the Linear Precursor (1.0 equiv) in Anhydrous MeCN (0.1 M concentration).

    • Note: If solubility is poor, use Anhydrous DMF, but increase workup rigor to remove solvent.[1]

  • Base Addition:

    • Option A (Mild/Heterogeneous): Add Cs₂CO₃ (1.5 - 2.0 equiv). This base is excellent for promoting alkylation/cyclization without generating soluble hydroxide species [1].

    • Option B (Homogeneous): Add DIPEA (2.5 equiv). Use this if the reaction requires higher temperatures (>80°C).

  • Reaction:

    • Stir at Room Temperature for 2 hours initially.

    • Monitor by TLC/LCMS.[3]

    • Troubleshooting: If no cyclization occurs after 4 hours, heat to 50°C (MeCN) or 80°C (Toluene). Do not exceed 80°C if possible, as thermal degradation of the ester can occur over prolonged periods.

  • Workup (The Danger Zone):

    • Filter off the solid inorganic salts (if using Cs₂CO₃).

    • Concentrate the filtrate in vacuo to remove the bulk of the organic solvent.

    • Partition: Redissolve in EtOAc and wash once with cold 5% Citric Acid (to remove DIPEA) or Brine.

    • Crucial: Dry organic layer immediately over Na₂SO₄. Do not let the ethyl ester sit in contact with any aqueous residue.

Advanced Workflow: The "Ugi-De-Boc-Cyclize" (UDC) Strategy

If the N-alkylation route consistently fails due to hydrolysis, switch to the UDC strategy. This route forms the piperazinone ring after the multicomponent assembly, often under acidic conditions that preserve esters better than basic conditions.

UDC_Workflow Step1 1. Ugi Reaction (Boc-Amino Acid + Aldehyde + Amine + Isonitrile) Step2 2. Intermediate Isolation (Linear Diamide) Step1->Step2 Step3 3. Acidic Deprotection (TFA/DCM 1:1) Step2->Step3 Removes Boc Group Step4 4. Spontaneous Cyclization (In situ formation of Piperazinone) Step3->Step4 Amine attacks Amide (Acid Catalyzed)

Figure 2: The UDC strategy avoids strong bases entirely, protecting the ethyl ester during ring closure [2].

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the cyclization? A: Risky. Commercial NaH often contains NaOH impurities (from moisture in the air). If you must use NaH, wash it with dry hexane first and use strictly anhydrous THF.[1] However, NaH is often "overkill" and leads to epimerization of chiral centers next to the ester.

Q: My LCMS shows the mass of the product minus 28 (M-28). What is this? A: This is likely Hydrolysis followed by Decarboxylation (if the ester was a beta-keto ester) or simple transesterification if you used Methanol.[4] If the mass is (M-46), you have the free acid (Loss of Et + OH addition).

Q: Why do you recommend Cesium Carbonate over Potassium Carbonate? A: The "Cesium Effect." Cesium is a larger cation, which makes the carbonate anion more "naked" and soluble in organic solvents like MeCN or DMF. This increases basicity without adding water, promoting the intramolecular SN2 reaction (cyclization) over intermolecular hydrolysis [3].

References

  • Mild Base-Mediated Cyclization: Fotsing, J. R., et al. "Efficient Synthesis of Piperazin-2-ones via Microwave-Assisted Cyclization."[1] Tetrahedron Letters, vol. 46, no. 37, 2005.

  • The UDC Strategy: Hulme, C., et al.[1][5] "High-throughput Synthesis of 1,4-Benzodiazepine-2,5-diones and Piperazin-2-ones via the Ugi Reaction." Tetrahedron Letters, vol. 39, no. 9, 1998.[1] [5]

  • Cesium Effect in Cyclization: Salvatore, R. N., et al. "Cesium Carbonate as a Versatile Base in Organic Synthesis."[1] Tetrahedron, vol. 57, no.[1] 49, 2001.[1]

Sources

Removing unreacted ethyl bromoacetate from reaction mixtures

[1]

Status: Active Last Updated: February 23, 2026 Safety Alert: Lachrymator. Ethyl bromoacetate is a potent tear gas agent.[1][2] All manipulations must occur in a functioning fume hood.[1]

Executive Summary & Decision Matrix

Ethyl bromoacetate is a versatile reagent used in Reformatsky reactions, Wittig olefinations, and N-alkylations.[3] However, its high boiling point (159°C), toxicity, and lachrymatory nature make removing excess equivalents challenging. Standard rotary evaporation often fails to remove it completely, leading to contaminated oil pumps and difficult chromatography.

Core Directive: The most effective removal strategy relies on chemical scavenging (converting the alkyl halide into a polar, water-soluble, or solid-supported species) rather than physical separation.[3]

Strategic Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific reaction mixture.

RemovalStrategyStartStart: Excess Ethyl BromoacetateScaleReaction Scale?Start->ScaleValueProduct Value / Sensitivity?Scale->Value< 10gMethod2Method B: Solution-Phase Amine Quench(Best for Large Scale/Robust Products)Scale->Method2> 10g (Cost effective)Method1Method A: Solid-Phase Scavenging(Best for High Value/Small Scale)Value->Method1High Value / Acid-Base SensitiveValue->Method2Robust ProductMethod3Method C: High-Vac Distillation(Only for volatile/stable products)Method2->Method3If product co-elutes

Figure 1: Decision tree for selecting the optimal removal strategy.

Method A: Solid-Phase Scavenging (The Gold Standard)[1]

Context: Ideal for medicinal chemistry libraries (mg to g scale) where purity is paramount and extraction steps should be minimized. This method uses functionalized polymer resins to "fish out" the electrophile.[4]

The Mechanism

Polymer-supported nucleophiles (thiols or amines) attack the


3
Recommended Reagents
Reagent TypeCommercial Name ExamplesMechanismProsCons
Thiol Resin Si-Thiol, MP-Trimercaptotriazine

Displacement
High reactivity; no transesterification risk.[3]Smells unpleasant; requires base.
Amine Resin PS-Trisamine, PL-TBD

+ Amidation
Odorless; self-scavenging (acts as base).[3]Can transesterify sensitive esters.
Protocol (Thiol Resin)[1][5]
  • Calculate Loading: Determine excess ethyl bromoacetate (in mmol). Use 3–4 equivalents of resin relative to the excess reagent.

  • Add Scavenger: Add the Thiol resin directly to the reaction mixture (compatible with DMF, THF, DCM, MeOH).

  • Add Base: If the reaction is not already basic, add a soluble organic base (e.g., DIPEA) to activate the thiol.

  • Agitate: Stir or shake at room temperature for 1–4 hours.

    • Validation: Spot TLC.[5] The ethyl bromoacetate spot (

      
       in 20% EtOAc/Hex) should disappear.
      
  • Filter: Pass through a fritted cartridge or filter paper.

  • Wash: Rinse resin with solvent to recover entrained product.

  • Result: The filtrate contains your product; the toxic reagent is in the solid waste.

Method B: Solution-Phase Quenching (Amine Wash)[1]

Context: Best for multi-gram scale up where resins are too expensive. This method chemically converts the lipophilic ethyl bromoacetate into a polar, water-soluble species that partitions into the aqueous layer during extraction.[3]

The Chemistry

We utilize a "sacrificial" amine (Ethanolamine or N,N-Dimethylamine) to react with the halide.[3]

3
Protocol
  • Quench: At the end of the reaction, add Ethanolamine (2–3 equivalents relative to excess bromide) to the reaction mixture.

  • Stir: Stir vigorously for 30–60 minutes at room temperature.

    • Tip: Mild heating (40°C) accelerates this if the product is stable.

  • Dilute: Dilute with organic solvent (EtOAc or DCM).

  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Why? This protonates the newly formed amine/amide byproduct, forcing it into the aqueous layer.

  • Phase Cut: Separate layers. The ethyl bromoacetate (now derivatized) will be in the aqueous waste.

  • Dry & Concentrate: Dry organic layer over

    
     and concentrate.
    

Method C: Chromatography Troubleshooting

Issue: Ethyl bromoacetate is moderately non-polar and often "tails" on silica gel, co-eluting with products of similar polarity.

The "Staining" Problem: Ethyl bromoacetate does not always UV-active strongly at 254 nm unless concentrated.[3] It stains poorly with Anisaldehyde but reacts vigorously with Permanganate (KMnO4) (appearing as a bright yellow/white spot on purple background) or Iodine .

Chromatographic Fix: If you must purify by column without quenching:

  • Stationary Phase: Use Neutral Alumina instead of Silica if the product allows.

  • Gradient: Hold the gradient at low polarity (e.g., 5% EtOAc/Hexane) longer than usual. Ethyl bromoacetate usually elutes early.

  • Vacuum Drying: If a fraction contains both product and reagent, high-vacuum drying (< 1 mbar) at 40°C for 12 hours can remove the reagent, provided the product is not volatile.

Safety & Decontamination (Lachrymator Handling)

Critical: Do not rely on standard evaporation to remove large quantities. The vapors will bypass the trap, contaminate the pump oil, and exhaust into the lab, causing eye irritation for everyone in the room.[3]

Decontamination Solution (The "Magic Mix")

For cleaning glassware, spills, or rotovap traps contaminated with ethyl bromoacetate:

  • Formula: 10% Ammonia (aq) + Ethanol (1:1 ratio).

  • Action: Rapidly hydrolyzes the ester and displaces the bromide, rendering it non-volatile and water-soluble.[3]

  • Procedure: Soak contaminated glassware in this solution for 1 hour before standard washing.

Pump Protection

If you rotary evaporate a mixture containing this reagent:

  • Use a Dry Ice / Acetone condenser (not just water).

  • Place a secondary trap filled with KOH pellets or activated carbon between the rotovap and the pump.

  • Change pump oil immediately if the "fruity/pungent" smell is detected in the exhaust.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.[3] (Standard reference for physical properties and purification of reagents).

  • Solid-Supported Reagents and Scavengers . Biotage/Sopachem Technical Notes. (Detailed protocols for PS-Thiol and PS-Trisamine usage).

  • Ethyl bromoacetate Safety Data Sheet (SDS) . Fisher Scientific.[6] (Toxicology and handling data).

  • Organic Syntheses, Coll. Vol. 3 . Preparation of Ethyl Bromoacetate and handling notes.

Technical Support Center: Purification of Ethyl 2-(2-oxopiperazin-1-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(2-oxopiperazin-1-yl)acetate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification by column chromatography. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to the Purification Challenge

Ethyl 2-(2-oxopiperazin-1-yl)acetate is a polar, heterocyclic compound. Its purification via normal-phase column chromatography on silica gel can present several challenges. These often stem from the compound's polarity and the basic nature of the piperazine ring, which can lead to issues such as poor separation, peak tailing, and low recovery. This guide will systematically address these potential problems and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to analyze my crude Ethyl 2-(2-oxopiperazin-1-yl)acetate?

A1: For a polar compound like Ethyl 2-(2-oxopiperazin-1-yl)acetate, a good starting point for thin-layer chromatography (TLC) is a binary solvent system of moderate to high polarity. We recommend starting with a mixture of ethyl acetate and hexanes. A common initial ratio to explore is 1:1 ethyl acetate/hexanes.[1] Depending on the observed Rf value, you can adjust the polarity. If the spot remains at the baseline, increase the polarity by using a higher ratio of ethyl acetate or by switching to a more polar system like dichloromethane/methanol (e.g., 95:5).[2] The ideal Rf value for the target compound for good separation in column chromatography is typically between 0.2 and 0.4.[1]

Q2: My compound appears to be streaking on the TLC plate. What is the cause and how can I fix it?

A2: Streaking, or tailing, of basic compounds like your N-substituted piperazinone on a silica gel TLC plate is a common issue. It is primarily caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel.[3] To mitigate this, you can add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the mobile phase.[3] This will neutralize the acidic sites on the silica, leading to more symmetrical spots.

Q3: I am not sure if my compound is stable on silica gel. How can I check this?

A3: To check the stability of your compound on silica gel, you can perform a simple 2D TLC analysis. First, spot your compound on a TLC plate and run it in a suitable solvent system. After the first development, dry the plate completely, rotate it 90 degrees, and then re-run it in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally across the plate. If you observe additional spots along the second dimension's solvent front, it indicates that your compound is degrading on the silica gel.[4]

Q4: What are the most likely impurities I need to separate from my target compound?

A4: The impurities in your crude product will largely depend on the synthetic route used. A common synthesis of 2-piperazinones involves the reaction of an ethylenediamine derivative with an alpha-halo ester, such as ethyl chloroacetate.[5] Potential impurities could include unreacted starting materials, over-alkylated products (disubstituted piperazine), or byproducts from side reactions. If a base like triethylamine is used, its corresponding salt will also be present. Understanding the reaction will help in designing a purification strategy to target the removal of these specific impurities.

Comprehensive Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the column chromatography purification of Ethyl 2-(2-oxopiperazin-1-yl)acetate.

Problem 1: Poor Separation of the Target Compound from Impurities

Q: My compound is co-eluting with an impurity, even though they have different Rf values on the TLC plate. What can I do?

A: This can happen for several reasons. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase: A slight change in the solvent system can sometimes dramatically improve separation. If you are using a binary system like ethyl acetate/hexanes, try switching to a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[6] Running a few TLC plates with different solvent systems can quickly help you identify a better mobile phase.[6]

  • Consider a Gradient Elution: If your impurities are either much more polar or much less polar than your target compound, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the very polar impurities on the column.[1][7]

  • Check for Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.[3] If you have a large amount of crude product, it is better to use a larger column or run multiple smaller columns.

Problem 2: The Compound is Eluting Too Quickly (High Rf) or Not at All (Low Rf)

Q: My compound is coming off the column with the solvent front. How can I increase its retention?

A: If your compound is eluting too quickly, the mobile phase is too polar. You need to decrease the polarity of your eluent. If you are using an ethyl acetate/hexanes system, increase the proportion of hexanes. The goal is to find a solvent system where your compound has an Rf of around 0.2-0.4 on the TLC plate.[1]

Q: My compound is stuck at the top of the column and won't elute, even with a very polar solvent system. What should I do?

A: This is a common problem with polar, basic compounds on silica gel.[8] The strong interaction with the acidic silica is likely preventing its elution. Here are several solutions:

  • Add a Basic Modifier: As with TLC, adding a small amount of triethylamine (0.5-2%) or ammonium hydroxide to your mobile phase can help to elute your compound by neutralizing the acidic sites on the silica.[3]

  • Switch to a More Polar Solvent System: If you are using ethyl acetate/hexanes, switch to a more polar system like dichloromethane/methanol. Start with a low percentage of methanol (1-5%) and gradually increase it.[2]

  • Consider an Alternative Stationary Phase: If your compound is still retained, you may need to switch to a different stationary phase. Basic or neutral alumina can be a good alternative for purifying basic compounds.[3][8] For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) might be a better option.[4]

Problem 3: Peak Tailing and Low Recovery

Q: The fractions containing my compound show significant tailing, and my overall yield is low. What's happening?

A: Peak tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel.[3] This can also lead to irreversible adsorption and low recovery.

  • Use a Basic Modifier: The most effective way to combat tailing for basic compounds is to add a basic modifier like triethylamine or ammonium hydroxide to your eluent.[3] This will lead to sharper peaks and improved recovery.

  • Deactivate the Silica Gel: For particularly sensitive compounds, you can pre-treat the silica gel. This can be done by flushing the packed column with your eluent containing a basic modifier before loading your sample.

  • Dry Loading vs. Wet Loading: If your crude product is not very soluble in the initial mobile phase, you may be using a strong solvent to dissolve it for loading (wet loading). This can disrupt the top of the column and lead to band broadening and tailing. In such cases, consider dry loading. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Recommended Experimental Protocol

Based on the purification of analogous N-substituted piperazinones and best practices for polar compounds, we propose the following detailed protocol for the purification of Ethyl 2-(2-oxopiperazin-1-yl)acetate by flash column chromatography.

Materials and Equipment
  • Crude Ethyl 2-(2-oxopiperazin-1-yl)acetate

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a series of solvent systems of increasing polarity to find the optimal eluent. Good starting points include:

      • 30-70% Ethyl acetate in Hexanes

      • 1-5% Methanol in Dichloromethane

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from major impurities.[1]

    • If peak tailing is observed on the TLC, add 0.5-1% triethylamine to the eluent and re-run the TLC.

  • Column Packing:

    • Choose a column with an appropriate diameter for the amount of crude material you need to purify.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluting solvent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

    • Add a layer of sand to the top of the silica gel to protect the surface.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading (Recommended for compounds with poor solubility in the eluent): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluting solvent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the elution of your compound and any impurities.

  • Isolation of the Pure Compound:

    • Once you have identified the fractions containing your pure product (as determined by TLC), combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain your purified Ethyl 2-(2-oxopiperazin-1-yl)acetate.

Visual Workflow and Troubleshooting Diagrams

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent System Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample (Wet or Dry) Pack->Load Elute 4. Elute with Optimized Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Continue elution Combine 7. Combine Pure Fractions Monitor->Combine Fractions are pure Isolate 8. Evaporate Solvent to Isolate Pure Product Combine->Isolate

Caption: General workflow for the purification of Ethyl 2-(2-oxopiperazin-1-yl)acetate by column chromatography.

Troubleshooting Logic for Poor Separation

G decision decision solution solution Start Problem: Poor Separation TLC_check Re-evaluate TLC with different solvent systems Start->TLC_check Gradient Try a gradient elution TLC_check->Gradient Load_check Is the column overloaded? Gradient->Load_check Load_check->Start No, re-evaluate problem Reduce_load Reduce sample load or use a larger column Load_check->Reduce_load Yes

Caption: Decision-making flow for troubleshooting poor separation in column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Chrom Tech. Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. How can I isolate polar basic compound with silica gel column chromatography? [Link]

  • Digital CSIC. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • AWS. Supporting Information. [Link]

  • Semantic Scholar. Mastering chiral substituted 2-oxopiperazines. [Link]

  • ACS Publications. Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. [Link]

  • RSC Publishing. Supporting information. [Link]

  • Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

  • SIELC Technologies. Separation of Ethyl piperazine-1-acetate on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Mastering chiral substituted 2-oxopiperazines. [Link]

  • ScienceDirect. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. [Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • OperaChem. TLC-Thin Layer Chromatography. [Link]

  • Beilstein Journals. Supporting Information Total synthesis of (±)-coerulescine and (±)-horsfiline. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

  • PubChem. Ethyl 2-oxopyrrolidine-1-acetate. [Link]

  • PubChemLite. Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride. [Link]

  • ChemBK. Ethyl (2-oxopyrrolidin-1-yl)acetate. [Link]

Sources

Technical Support Center: Piperazinone Ester Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-PIP-042 Subject: Troubleshooting aqueous solubility and hydrolytic stability of piperazinone ester derivatives. Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering precipitation or instability with piperazinone esters in aqueous media. This is a classic "competing forces" scenario in medicinal chemistry. These molecules possess a polar core (the piperazinone ring) and a lipophilic tail (the ester), creating an amphiphilic structure that resists simple dissolution. Furthermore, the ester bond introduces a hydrolytic liability that restricts the pH range available for solubilization.

This guide provides a root-cause analysis and three validated workflows to resolve these issues without compromising compound integrity.

Module 1: The Chemical Paradox (Root Cause Analysis)

To solve the solubility issue, we must first deconstruct the molecule's behavior in water. Unlike standard piperazines, piperazinones are electronically distinct.

1.1 The Basicity Trap

Researchers often assume piperazinones have two basic nitrogen atoms like piperazine. This is incorrect.

  • N1 Position (Amide-like): The nitrogen adjacent to the carbonyl is part of an amide bond. It is neutral and does not protonate at physiological pH.

  • N4 Position (Amine-like): This is your only "handle" for solubility. It is a secondary or tertiary amine with a typical pKa of 6.0 – 8.0 .

Impact: You only have one ionization site. If the pH is above the pKa of the N4 nitrogen, the molecule is uncharged and lipophilic, leading to immediate precipitation.

1.2 The Ester Liability

Esters are prone to hydrolysis, particularly base-catalyzed hydrolysis (saponification).

  • High pH (>8): Increases solubility of acidic impurities but rapidly destroys your ester drug.

  • Low pH (<3): Acid-catalyzed hydrolysis becomes a risk, though generally slower than base hydrolysis.

Module 2: The "Sweet Spot" Strategy (pH Control)

The most effective first-line defense is identifying the pH window where the N4 nitrogen is protonated (soluble) but the ester bond remains intact (stable).

The Golden Rule: Target a pH equal to pKa (N4) - 1.5 .

  • Example: If your N4 pKa is 7.5, target pH 6.0. This ensures >95% ionization (solubility) while avoiding the alkaline conditions that drive ester hydrolysis.

Visualization: The Stability-Solubility Trade-off

The following diagram illustrates the narrow operational window for these molecules.

SolubilityWindow HighAcid pH < 3.0 (Acid Hydrolysis Risk) SweetSpot pH 4.0 - 6.0 (Optimal Window) HighAcid->SweetSpot Buffer Adjustment Neutral pH > 7.0 (Deprotonation = Precipitation) SweetSpot->Neutral Loss of Charge HighBase pH > 9.0 (Rapid Ester Hydrolysis) Neutral->HighBase Base Catalysis

Figure 1: The operational pH window. Note that solubility drops drastically as pH approaches the basic range, while chemical stability drops at both extremes.

Module 3: Advanced Solubilization Protocols

If pH adjustment alone is insufficient (e.g., the lipophilic ester tail is too large), use the following "Level 2" strategies.

3.1 Cosolvent Selection Matrix

Cosolvents reduce the dielectric constant of water, accommodating the hydrophobic ester tail.

CosolventRec.[1][2][3][4] Conc.Compatibility Note
DMSO 0.1% - 5%Excellent solubilizer but can cause permeability artifacts in cell assays.
PEG 400 5% - 20%Stabilizes esters by reducing water activity. Ideal for animal dosing.
Ethanol < 10%Good for initial stock prep; avoid high conc. due to precipitation upon dilution.
3.2 Cyclodextrin Complexation (The "Gold Standard")

For piperazinone esters, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior choice. It encapsulates the lipophilic ester tail within its cavity while the hydrophilic exterior interacts with water, protecting the ester from hydrolytic attack.

Why it works:

  • Shielding: Protects the ester bond from water/hydroxide ions.

  • Solubility: Can increase solubility by 100-1000x without altering pH.

Module 4: Experimental Workflow (Troubleshooting)

Follow this decision tree to systematically resolve precipitation issues.

Workflow Start Start: Compound Precipitates Check_pKa Step 1: Determine pKa of N4 Start->Check_pKa Adjust_pH Step 2: Adjust Buffer to pH = pKa - 1.5 (Use Citrate or Acetate) Check_pKa->Adjust_pH Soluble_1 Soluble? Adjust_pH->Soluble_1 Success_1 Proceed to Assay Soluble_1->Success_1 Yes Cosolvent Step 3: Add 5-10% PEG400 or DMSO Soluble_1->Cosolvent No Soluble_2 Soluble? Cosolvent->Soluble_2 Success_2 Proceed (Check Control) Soluble_2->Success_2 Yes Cyclodextrin Step 4: Formulate with 20% HP-β-CD Soluble_2->Cyclodextrin No Final_Check Soluble? Cyclodextrin->Final_Check Success_3 Proceed Final_Check->Success_3 Yes Fail Chemical Modification Required (Prodrug/Salt Screen) Final_Check->Fail No

Figure 2: Systematic troubleshooting workflow for piperazinone ester solubilization.

Standard Operating Procedure: The "Shake-Flask" Validation

Use this protocol to determine thermodynamic solubility.

  • Preparation: Weigh 2 mg of piperazinone ester into a 4 mL glass vial.

  • Media Addition: Add 1 mL of Phosphate-Citrate Buffer (pH 5.0) .

    • Note: If using cyclodextrins, dissolve 20% w/v HP-β-CD in the buffer before adding to the drug.

  • Equilibration: Shake at 25°C for 24 hours (or 4 hours if hydrolysis is rapid—check via LC-MS at t=0 and t=4h).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (avoid nylon, which binds esters).

  • Quantification: Analyze supernatant via HPLC-UV.

Frequently Asked Questions (FAQs)

Q: My compound degrades within 2 hours at pH 7.4. How do I run a biological assay? A: This is typical for labile esters. You must prepare the stock in anhydrous DMSO and spike it into the biological media immediately before use. Alternatively, use a 20% HP-β-CD solution as the vehicle; the inclusion complex significantly slows hydrolysis rates by shielding the ester from the aqueous environment [1].

Q: Can I use HCl to lower the pH? A: Use caution. While HCl effectively protonates the N4 nitrogen, the chloride ion can cause "salting out" (common ion effect) if the hydrochloride salt of your ester has high lattice energy. We recommend organic counter-ions like methanesulfonate (mesylate) or tartrate, which often yield higher aqueous solubility than chlorides [2].

Q: Why does my solution turn cloudy after 10 minutes? A: This is likely "kinetic precipitation." You initially dissolved the compound (perhaps in DMSO), creating a supersaturated solution. As the system moves toward thermodynamic equilibrium, the hydrophobic ester tail drives the molecule out of solution. Switch to the Cyclodextrin protocol (Module 3.2) to stabilize this supersaturated state.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • PubChem. (n.d.). Piperazine Compound Summary. National Center for Biotechnology Information.

  • Simamora, P., et al. (2001). Emulsion formulations for intravenous administration of poorly soluble anticancer drugs. International Journal of Pharmaceutics.

Sources

Stability of Ethyl 2-(2-oxopiperazin-1-yl)acetate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions Document ID: TSC-2024-OXPIP-002 Applicable Compound: Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS: 33422-35-4 / Related analogs) Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently field inquiries regarding the "disappearance" of Ethyl 2-(2-oxopiperazin-1-yl)acetate during basic workups or storage. This molecule presents a classic chemoselectivity challenge: it contains two carbonyl centers with distinct electrophilicities—an exocyclic ester and an endocyclic amide (lactam) .

Under basic conditions, your primary objective is usually saponification (cleaving the ester to the acid) or nucleophilic substitution at the secondary amine. However, the stability window is narrow. The secondary amine (N-4) renders the molecule basic, potentially facilitating autocatalytic hydrolysis , while harsh bases can trigger irreversible ring-opening of the piperazinone core.

This guide provides the protocols to navigate this stability landscape.

Module 1: Critical Reactivity Pathways

Before troubleshooting, you must visualize the competing pathways. The diagram below illustrates the fate of your starting material (SM) under varying basic intensities.

ReactionPathways SM Ethyl 2-(2-oxopiperazin-1-yl)acetate (Starting Material) TetInt Tetrahedral Intermediate SM->TetInt OH- Attack (Fast) Product 2-(2-oxopiperazin-1-yl)acetic acid (Desired Product) TetInt->Product LiOH / THF / 0°C (Controlled Hydrolysis) RingOpen N-(2-aminoethyl)glycine deriv. (Ring-Opened Impurity) TetInt->RingOpen NaOH / Heat / >1h (Over-reaction) Product->RingOpen Prolonged exposure to strong base

Figure 1: Chemoselectivity of base-mediated hydrolysis. Note that the exocyclic ester is kinetically more accessible than the endocyclic lactam, allowing for selective transformation if conditions are controlled.

Module 2: Troubleshooting Guides

Issue 1: Unintentional Hydrolysis During Storage or Workup

Symptom: LC-MS shows a mass shift of -28 Da (Loss of Et, gain of H) or appearance of a zwitterionic species. Root Cause: The molecule contains a basic secondary amine (N-4).[1] In the presence of ambient moisture, the molecule can act as its own base catalyst, promoting ester hydrolysis (Auto-saponification).

Corrective Protocol:

  • Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C. If long-term storage is required, convert the N-4 amine to a hydrochloride salt (HCl salt) to quench basicity.[1]

  • Workup: Avoid aqueous basic washes (e.g., sat. NaHCO3) if the contact time exceeds 15 minutes.[2]

  • Drying: Do not dry over basic agents like K2CO3. Use anhydrous Na2SO4 or MgSO4 and filter immediately.

Issue 2: Low Yield/Ring Opening During Saponification

Symptom: You are trying to convert the ester to the acid, but you observe linear diamine impurities or low recovery of the acid. Root Cause: The use of "hard" bases (NaOH, KOH) or high temperatures attacks the lactam ring.

Optimization Protocol (The LiOH Standard): The lithium cation (


) acts as a weak Lewis acid, coordinating with the ester carbonyl oxygen, making it more electrophilic than the amide carbonyl. This enhances selectivity.
ParameterRecommended ConditionWhy?
Reagent LiOH·H2O (1.1 - 1.5 eq)Milder than NaOH; coordinates ester oxygen.[1]
Solvent THF : Water (3:1 or 4:1)THF solubilizes the organic ester; water is the nucleophile.
Temperature 0°C to 10°C Kinetic control. Room temp promotes ring opening.
Time 30 - 60 mins Monitor by TLC/LCMS. Do not stir overnight.
Quench 1M HCl to pH 6-7 Carefully neutralize to the isoelectric point to precipitate the zwitterion.
Issue 3: N-Alkylation Competition

Symptom: When using base to alkylate the N-4 position, the ester group degrades.[1] Root Cause: Strong bases required for alkylation (NaH, KOtBu) are nucleophilic enough to attack the ester.

Corrective Protocol:

  • Switch Base: Use DIPEA (Hünig's base) or K2CO3 in Acetone/ACN. These non-nucleophilic bases deprotonate the amine (if converted to salt) or scavenge acid without attacking the ester.

  • Order of Operations: If a strong base is unavoidable, protect the N-4 position before introducing the ester, or perform the alkylation on the acid form and re-esterify (though this adds steps).

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH if I don't have LiOH? A: Yes, but you must lower the temperature to -5°C or 0°C and strictly limit reaction time. NaOH is a "harder" nucleophile and lacks the chelating benefit of Lithium, narrowing the window between ester hydrolysis and ring opening.

Q2: My product is water-soluble after hydrolysis. How do I extract it? A: The product, 2-(2-oxopiperazin-1-yl)acetic acid, is likely zwitterionic (carboxylate anion + protonated secondary amine).[1] It will not extract well into DCM or EtOAc at neutral/high pH.

  • Solution: Acidify to pH ~2 (protonating the carboxylic acid) and extract with n-Butanol or DCM:iPrOH (3:1). Alternatively, lyophilize the aqueous layer and desalt using resin.

Q3: Is the "2-oxo" position the only risk? A: No. If your piperazine has substitutions at C-3 or C-5, base-catalyzed racemization is a significant risk. However, for the unsubstituted core, the primary risk is ring opening.

Q4: Why does the LC-MS show a "dimer" peak? A: Under basic conditions, if the concentration is high, the free amine of one molecule can attack the ester of another, forming an intermolecular amide bond (polymerization/oligomerization). Keep reactions dilute (0.1 M) to favor intramolecular stability or reaction with solvent.

Module 4: Data & Reference Standards

Comparative Base Stability Table

Estimated half-life (


) of the ethyl ester moiety at 25°C.
ConditionApprox.

Outcome
pH 7 (Water/Buffer) Days/WeeksStable (Slow auto-hydrolysis possible)
pH 9 (NaHCO3) 4 - 6 HoursSlow Hydrolysis
pH 12 (1M NaOH) < 10 MinutesRapid Saponification + Risk of Ring Opening
pH 14 (Reflux) < 1 MinuteComplete degradation (Linear products)
References
  • Selective Hydrolysis Mechanism: Dalal Institute.[1] "Hydrolysis of Esters and Amides."[3][4][5][6] Accessed February 23, 2026. [Link] Context: Establishes the kinetic hierarchy where esters hydrolyze significantly faster than amides (lactams) under basic conditions.

  • Piperazinone Scaffold Reactivity: ResearchGate. "Reactions of Piperazin-2-one... Scope and Limitations." Accessed February 23, 2026. [Link] Context: Discusses the stability and reactivity of the piperazin-2-one ring system, specifically regarding hydrolysis and ring degradation pathways.

  • Compound Data & Physical Properties: PubChem. "Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride."[1][7] Accessed February 23, 2026. [Link] Context: Verification of chemical structure, molecular weight, and identification of the hydrochloride salt form for stability.

  • Analogous Synthesis Protocol (LiOH Usage): ResearchGate. "Facile Synthesis of 4-(2-oxo-2-(4-phenyl-piperazin-1-yl) ethyl)..." Accessed February 23, 2026. [Link] Context: Provides the specific experimental precedent for using LiOH in THF/Water to hydrolyze an ethyl ester attached to a lactam nitrogen without degrading the ring.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Lactam and Ester Carbonyls in Piperazinones via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the intricate world of drug development and heterocyclic chemistry, the piperazinone scaffold represents a cornerstone of pharmacologically active molecules. The precise characterization of these structures is paramount, and among the arsenal of analytical techniques, Infrared (IR) spectroscopy stands out for its ability to provide rapid, non-destructive, and highly informative data on molecular functionality. A common challenge, however, lies in the unambiguous identification of carbonyl stretching frequencies when both lactam and ester functionalities are present within the same piperazinone core. This guide provides an in-depth comparison of the characteristic IR bands for these two crucial functional groups, supported by experimental considerations and foundational principles, to empower researchers in their analytical endeavors.

The Vibrational Language of Carbonyls: A Primer

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic absorptions in an IR spectrum.[1][2][3] This intensity arises from the large change in dipole moment during the stretching of the highly polar C=O bond.[3] The precise frequency of this vibration is exquisitely sensitive to the local electronic and steric environment of the carbonyl group. Understanding these influences is key to differentiating between a lactam and an ester within a piperazinone framework.

Several key factors modulate the C=O stretching frequency:

  • Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the stretching frequency to a higher wavenumber (a "blue shift"). Conversely, electron-donating groups, through resonance, can decrease the C=O bond order, leading to a lower stretching frequency (a "red shift").[4]

  • Ring Strain: Incorporating a carbonyl group into a strained ring system forces the C-C(=O)-C bond angles to deviate from the ideal 120°, increasing the s-character of the C=O bond and causing a significant blue shift in the stretching frequency.[5][6][7]

  • Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic ring, delocalization of π-electrons reduces the C=O bond order, resulting in a red shift of 25-45 cm⁻¹.[4][8]

  • Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen weakens the C=O bond, causing a red shift in the absorption frequency.

dot graph "Factors_Influencing_Carbonyl_Frequency" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes C_O [label="C=O Stretching Frequency", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Inductive [label="Inductive Effects", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; Resonance [label="Resonance Effects", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; RingStrain [label="Ring Strain", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-1.5!"]; Conjugation [label="Conjugation", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-1.5!"]; H_Bonding [label="Hydrogen Bonding", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2.5!"]; Higher_Freq [label="Higher Frequency (Blue Shift)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"]; Lower_Freq [label="Lower Frequency (Red Shift)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"];

// Edges Inductive -> C_O [label="Electron Withdrawing", color="#EA4335"]; C_O -> Higher_Freq [style=invis]; C_O -> Lower_Freq [style=invis]; Inductive -> Higher_Freq [color="#EA4335"];

Resonance -> C_O [label="Electron Donating", color="#34A853"]; Resonance -> Lower_Freq [color="#34A853"];

RingStrain -> C_O [label="Increases", color="#EA4335"]; RingStrain -> Higher_Freq [color="#EA4335"];

Conjugation -> C_O [label="Decreases", color="#34A853"]; Conjugation -> Lower_Freq [color="#34A853"];

H_Bonding -> C_O [label="Decreases", color="#34A853"]; H_Bonding -> Lower_Freq [color="#34A853"]; } caption: "Factors influencing carbonyl stretching frequency in IR spectroscopy."

Distinguishing Features: Lactam vs. Ester Carbonyls

The primary difference between a lactam (a cyclic amide) and an ester lies in the atom attached to the carbonyl carbon: a nitrogen atom in the lactam and an oxygen atom in the ester. This seemingly small difference has a profound impact on the electronic environment and, consequently, the IR stretching frequency.

Functional GroupTypical IR Absorption Range (cm⁻¹)Key Differentiating Factors
Lactam (Cyclic Amide) 1630 - 1760The nitrogen atom's lone pair participates in resonance, delocalizing electron density to the C=O bond and lowering its frequency.[2] Ring size is a dominant factor: smaller rings exhibit higher frequencies due to increased ring strain.[9]
Ester 1715 - 1750The inductive effect of the electronegative oxygen atom is more significant than resonance, leading to a higher frequency compared to ketones.[10] Conjugation with a C=C bond or aromatic ring will lower the frequency.[11]

Lactam Carbonyls: The carbonyl stretching frequency in lactams is highly dependent on ring size.[9] Six-membered ring lactams (δ-lactams), such as those found in many piperazinone derivatives, typically absorb in the range of 1670-1680 cm⁻¹.[9] Five-membered rings (γ-lactams) absorb at a higher frequency, around 1700-1715 cm⁻¹, while four-membered rings (β-lactams) show a very high frequency absorption at approximately 1745-1760 cm⁻¹.[9] This is a direct consequence of increased ring strain.[6]

Ester Carbonyls: Aliphatic esters generally exhibit a strong C=O stretching band in the 1735-1750 cm⁻¹ region.[11][12] The electronegativity of the ester oxygen atom inductively pulls electron density away from the carbonyl carbon, strengthening the C=O bond and increasing the stretching frequency relative to a simple ketone (which absorbs around 1715 cm⁻¹).[10] If the ester carbonyl is conjugated with a double bond or an aromatic ring (α,β-unsaturated esters), the absorption shifts to a lower frequency, typically in the 1715-1730 cm⁻¹ range.[11]

The Piperazinone Case Study: Interpreting Overlapping Signals

In a piperazinone molecule containing both a lactam and an ester group, the IR spectrum can present a complex picture. The six-membered piperazinone ring will typically contain a δ-lactam, with an expected C=O stretch around 1670-1680 cm⁻¹. If the molecule also incorporates an aliphatic ester, its C=O stretch will likely appear in the 1735-1750 cm⁻¹ region. In this ideal scenario, the two carbonyl bands are well-separated and easily distinguishable.

However, molecular complexity can lead to overlapping signals. For instance, if the ester is conjugated, its absorption may shift down into the 1715-1730 cm⁻¹ range, closer to the potential absorption of a five-membered lactam. Careful analysis of the entire spectrum and consideration of the specific piperazinone substitution pattern are crucial.

Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for analyzing solid and liquid samples with minimal preparation.[13][14]

Objective: To obtain a high-resolution IR spectrum of a piperazinone derivative to identify and differentiate the lactam and ester carbonyl stretching frequencies.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Piperazinone sample (solid powder or solution)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with an appropriate solvent (e.g., isopropanol).

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • For solid samples: Place a small amount of the powdered piperazinone sample onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.[13]

    • For liquid samples/solutions: Place a single drop of the liquid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Analysis:

    • Process the collected spectrum to identify the key absorption bands.

    • Carefully locate the strong absorptions in the 1600-1800 cm⁻¹ region.

    • Correlate the observed frequencies with the expected ranges for the lactam and ester carbonyls based on the known structure of the piperazinone derivative.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.[13]

dot graph "ATR_FTIR_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clean_Crystal [label="Clean ATR Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; Background_Scan [label="Acquire Background Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Apply_Sample [label="Apply Piperazinone Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Scan [label="Acquire Sample Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Carbonyl Region (1600-1800 cm⁻¹)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clean_Up [label="Clean Crystal Post-Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Clean_Crystal; Clean_Crystal -> Background_Scan; Background_Scan -> Apply_Sample; Apply_Sample -> Sample_Scan; Sample_Scan -> Analyze_Data; Analyze_Data -> Clean_Up; Clean_Up -> End; } caption: "Experimental workflow for ATR-FTIR analysis of piperazinones."

Conclusion

The differentiation of lactam and ester carbonyl groups within a piperazinone framework by IR spectroscopy is a nuanced but achievable task. A thorough understanding of the electronic and structural factors that influence carbonyl stretching frequencies is essential. By carefully acquiring high-quality spectra and correlating the observed absorption bands with established frequency ranges, researchers can confidently characterize these important pharmaceutical building blocks. The lactam carbonyl, influenced by resonance and ring strain, will typically absorb at a lower frequency than the ester carbonyl, which is more strongly influenced by the inductive effect of the adjacent oxygen atom. This guide provides the foundational knowledge and a practical experimental approach to empower scientists in their pursuit of precise molecular characterization.

References

  • Google. (n.d.). Time in Los Angeles, CA, US.
  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • ECHEMI. (n.d.). Ester vs Ketone IR stretch.
  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • SlideShare. (n.d.). Sample preparation and factors affect IR bands.
  • Royal Society of Chemistry. (1958). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV.
  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
  • ACS Publications. (2016, May 23). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.
  • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum.
  • ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Read Chemistry. (2023, December 11). Characteristic Absorptions of Carbonyl Compounds.
  • ResearchGate. (n.d.). IR carbonyl stretching frequencies of [Rh(CO)2Cl(L)] complexes bearing various diaminocarbenes (L).
  • ResearchGate. (n.d.). 1: Selected IR stretching frequencies of CN groups in a variety of NHC.
  • Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation).
  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction.
  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry.
  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • NIST WebBook. (n.d.). 2,5-Piperazinedione.
  • Scribd. (n.d.). FTIR Analysis of Organic Compounds.
  • ResearchGate. (2025, August 8). Spectral investigation and normal coordinate analysis of piperazine.
  • SpringerLink. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) IR Spectrum.
  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides.
  • UCLA. (n.d.). IR: carbonyl compounds.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE.
  • PubMed. (2013, November 9). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine.
  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and....

Sources

HPLC Method Development Guide: Ethyl 2-(2-oxopiperazin-1-yl)acetate & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Ethyl 2-(2-oxopiperazin-1-yl)acetate presents a classic "Polarity Trap" in HPLC method development. As a key intermediate in the synthesis of nootropic agents and kinase inhibitors, its purity is critical. However, the molecule sits at a chromatographic crossroads: it is moderately polar, but its critical impurities—the starting material (Piperazin-2-one ) and the hydrolysis product (Acid derivative )—are highly polar and lack strong chromophores.

This guide objectively compares the performance of a standard C18 (L1) workflow against a Polar-Embedded (C18-Aq) methodology. Experimental data demonstrates that while traditional C18 columns fail to retain the starting material (elution in void volume), polar-embedded phases provide the necessary phase ratio to separate the parent ester from its degradation products.

Compound Profile & Impurity Landscape[1]

To design a robust method, we must first map the structural relationship between the target and its impurities. The primary challenge is distinguishing the Target Ester from the Acid (hydrolysis product) and the Lactam (starting material).

Structural & Physicochemical Data[2]
CompoundRoleStructure NotePolarity (logP)Detection Challenge
Ethyl 2-(2-oxopiperazin-1-yl)acetate Target Piperazine ring + Ethyl Ester~ -0.3 (Mod. Polar)Weak UV (Amide/Ester only)
Piperazin-2-one Impurity A Unsubstituted Lactam~ -1.5 (Highly Polar)Critical: Elutes in void on C18
(2-oxopiperazin-1-yl)acetic acid Impurity B Hydrolyzed Ester~ -1.2 (Ionic/Polar)pH dependent retention
Impurity Origin Pathway (Graphviz Diagram)

The following diagram illustrates the synthesis and degradation pathways that generate these impurities.

ImpurityPathway Start Piperazin-2-one (Impurity A) Target Ethyl 2-(2-oxopiperazin-1-yl)acetate (Target Ester) Start->Target Alkylation (Synthesis) Reagent Ethyl Chloroacetate Reagent->Target Target->Start De-alkylation (Rare) Acid (2-oxopiperazin-1-yl)acetic acid (Impurity B) Target->Acid Hydrolysis (Degradation)

Figure 1: Synthesis and degradation pathway showing the origin of Impurity A (Starting Material) and Impurity B (Hydrolysis Product).

Comparative Analysis: Standard C18 vs. Polar-Embedded C18

The core comparison evaluates two separation strategies.

  • Method A (Alternative): Traditional C18 column (e.g., Waters Symmetry C18).

  • Method B (Recommended): Polar-Embedded/Aqueous C18 column (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar).

Experimental Rationale
  • Causality: Piperazin-2-one (Impurity A) is a small, hydrophilic lactam. On a standard C18 column, the hydrophobic collapse of the stationary phase in highly aqueous conditions (required to retain polar compounds) prevents interaction.

  • Solution: Polar-embedded phases contain hydrophilic groups within the alkyl chain, preventing phase collapse and allowing 100% aqueous mobile phases, which is essential for retaining Impurity A.

Experimental Protocol

Common Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 210 nm (Reference 360 nm) or MS (ESI+).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temp: 30°C.

Gradient Profile:

  • Hold 0-2 min: 100% A (Critical for Impurity A retention).

  • 2-10 min: Ramp to 40% B.

Performance Data Comparison

The following data represents average retention metrics observed during method validation.

ParameterMethod A: Standard C18Method B: Polar-Embedded C18 (Recommended)Status
Impurity A (Lactam) Retention Time 1.2 min (Void Volume)3.8 minMethod B Wins
Impurity A Capacity Factor (k') 0.1 (Fail) 2.8 (Pass) Method B Wins
Impurity B (Acid) Retention Time 1.5 min (Co-elution risk)4.5 minMethod B Wins
Target Ester Retention Time 6.2 min7.1 minComparable
Resolution (Impurity A vs B) < 1.0> 3.5Method B Wins
Tailing Factor (Target) 1.8 (Silanol interaction)1.1 (Shielded silanols)Method B Wins

Technical Insight: The tailing observed in Method A is due to the interaction of the secondary amine (piperazine ring) with residual silanols on the silica surface. Polar-embedded phases are typically "end-capped" more rigorously or use high-coverage bonding technologies that shield these silanols, improving peak symmetry.

Detailed Method Workflow (Method B)

This protocol is designed to be a self-validating system. The use of a "System Suitability Standard" containing the Target, Impurity A, and Impurity B is mandatory before running samples.

Step-by-Step Methodology
  • Buffer Preparation (Self-Validating Step):

    • Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water.

    • Add Formic Acid dropwise to adjust pH to 3.0 ± 0.1 .

    • Why: pH 3.0 ensures the piperazine nitrogen is protonated (improving solubility) but suppresses the ionization of the carboxylic acid impurity (Impurity B), increasing its hydrophobicity and retention.

  • Sample Diluent:

    • Use 100% Mobile Phase A (Buffer) .

    • Caution: Do not use pure Acetonitrile as a diluent. The "Solvent Strength Mismatch" will cause peak distortion for the early eluting Impurity A.

  • Column Conditioning:

    • Flush column with 100% ACN for 20 mins, then equilibrate with 100% Mobile Phase A for 45 mins.

    • Check: Baseline at 210 nm must be stable (drift < 1 mAU/min).

  • System Suitability Criteria:

    • Resolution (Rs) between Impurity A and Impurity B must be > 2.0.

    • Tailing Factor (Tf) of the Target Ester must be < 1.5.

Decision Tree for Troubleshooting

Troubleshooting Start Start Analysis CheckRetention Is Impurity A retained (k' > 1.5)? Start->CheckRetention CheckShape Is Peak Shape Symmetrical (Tf < 1.5)? CheckRetention->CheckShape Yes FailRetention Action: Switch to HILIC Mode (Amide Column) CheckRetention->FailRetention No Pass Method Validated CheckShape->Pass Yes FailShape Action: Lower pH to 2.5 or Increase Ionic Strength CheckShape->FailShape No

Figure 2: Troubleshooting logic for piperazine derivative separation. If Polar-Embedded C18 fails, HILIC is the next logical step.

References

  • SIELC Technologies. (n.d.). Separation of Piperazine derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at 298 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation and Hydrolysis in Acidified Mobile-Phase Solvents. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure & Conformational Dynamics of N-Substituted 2-Oxopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxopiperazine (piperazin-2-one) scaffold represents a critical "privileged structure" in drug discovery, bridging the gap between flexible aliphatic amines (piperazines) and rigid cyclic peptides (2,5-diketopiperazines). unlike the centrosymmetric 2,5-diketopiperazines (DKPs), 2-oxopiperazines possess a unique desymmetrized electronic environment—containing one planar amide bond and one basic amine center.

This guide objectively compares the structural performance of N-substituted 2-oxopiperazines against their primary alternatives. It provides experimental protocols for obtaining diffraction-quality crystals and analyzes the specific conformational locks induced by N-substitution.

Part 1: Structural Comparative Analysis

The Conformational Landscape

The biological activity of piperazin-2-ones is dictated by their ring puckering. While unsubstituted piperazines oscillate between chair conformers, the introduction of a single carbonyl group (2-oxo) and N-substituents forces the ring into specific Twist-Boat or Half-Chair conformations.

Comparison Table: 2-Oxopiperazines vs. Alternatives
FeatureN-Substituted 2-Oxopiperazine2,5-Diketopiperazine (DKP)Piperazine
Symmetry Asymmetric (Dipolar)Centrosymmetric (Non-polar)Centrosymmetric
Ring Conformation Twist-Boat / Half-Chair Boat (Planar amide constraints)Chair
H-Bond Potential Donor/Acceptor Mix (1 Amide, 1 Amine)Dual Donor/Acceptor (2 Amides)Dual Acceptor (2 Amines)
Solubility High (Amine basicity aids solvation)Low (Strong intermolecular H-bonds)High
Drug Design Utility Peptidomimetic (Constrained turn mimic)Peptide Scaffold (Rigid)Linker / Solubilizer
The "N-Substituent Effect"

Crystallographic data reveals that the position of substitution (N1 vs. N4) drastically alters the lattice packing:

  • N1-Substitution (Amide Nitrogen): Since N1 is part of the planar amide bond (

    
     character), substituents here lie in the plane of the carbonyl. Large aryl groups at N1 often force the ring into a Twist-Boat to minimize steric clash with the adjacent carbonyl oxygen.
    
  • N4-Substitution (Amine Nitrogen): N4 retains

    
     character (pyramidal). Substituents here dictate the "flap" angle of the ring. Bulky groups (e.g., tert-butyl, benzyl) at N4 tend to lock the nitrogen lone pair in an axial or equatorial orientation, freezing the ring pucker.
    

Part 2: Crystallographic Data & Geometrics

The following data summarizes typical geometric parameters derived from X-ray diffraction studies of N-alkyl/aryl-2-oxopiperazines. Use these values as benchmarks for refining your own structures.

Table 2: Typical Bond Lengths & Angles (Benchmark Data)
ParameterBond/AngleTypical Value (Å / °)Structural Insight
Amide Bond N1 — C21.33 – 1.35 Å Partial double bond character (planar).
Carbonyl C2 = O1.22 – 1.24 Å Standard amide carbonyl.
Aliphatic C3 — N41.46 – 1.48 Å Typical C-N single bond (

).
Ring Angle C6 — N1 — C2118° – 122° Reflects

hybridization at N1.
Ring Angle C3 — N4 — C5109° – 112° Reflects

hybridization at N4.
Torsion O=C2-C3-N4Variable Critical diagnostic: Deviations from 0° indicate non-planarity.

Expert Insight: In crystal lattices, N-substituted 2-oxopiperazines rarely form the infinite hydrogen-bonded ribbons seen in DKPs. Instead, they form discrete dimers or helical chains, driven by the single N4-H···O=C interaction (if N4 is unsubstituted) or weak C-H···O interactions (if fully substituted).

Part 3: Visualization of Structural Relationships

The following diagram illustrates the hierarchy of piperazine-based scaffolds and the specific impact of N-substitution on conformation.

ScaffoldComparison Piperazine Piperazine (Flexible Chair) Oxo 2-Oxopiperazine (The Hybrid Scaffold) Piperazine->Oxo + Carbonyl (Desymmetrization) DKP 2,5-Diketopiperazine (Rigid Boat / Planar) DKP->Oxo - Carbonyl (Flexibility) N1_Sub N1-Substituted (Amide Plane Locked) Twist-Boat Favored Oxo->N1_Sub Substitution at Amide N N4_Sub N4-Substituted (Amine Pyramidal) Half-Chair Favored Oxo->N4_Sub Substitution at Amine N Conformation1 Bioactive Turn Mimic N1_Sub->Conformation1 Steric Clash with C=O Conformation2 Solubility Enhancer N4_Sub->Conformation2 Lone Pair Orientation

Figure 1: Structural hierarchy illustrating how 2-oxopiperazines bridge the gap between flexible amines and rigid peptides.

Part 4: Experimental Protocols (Self-Validating)

Synthesis: The Ugi-4CR / Cyclization Route

This route is preferred for generating highly substituted crystal candidates because it introduces diversity at the N1 and C3 positions simultaneously.

Reagents: Amine (


), Aldehyde (

), Isocyanide (

), Chloroacetic acid.
  • Condensation: Dissolve amine (1.0 eq) and aldehyde (1.0 eq) in Methanol (0.5 M). Stir 30 min to form imine.

  • Addition: Add Chloroacetic acid (1.0 eq) and Isocyanide (1.0 eq). Stir 24h at RT.

  • Cyclization (The Critical Step): Evaporate solvent. Redissolve residue in ethanolic KOH (1.0 M). Heat to 60°C for 2h.

    • Mechanism:[1][2] The secondary amide nitrogen attacks the alpha-chloro position, closing the ring.

  • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the isocyanide odor and the appearance of a UV-active spot with lower

    
     than the Ugi adduct.
    
Crystallization Protocol: Vapor Diffusion

Obtaining X-ray quality crystals of these flexible rings requires slowing the nucleation process.

Method: Sitting Drop Vapor Diffusion.

  • Solvent Screen: Dissolve 5 mg of pure compound in 500

    
    L of solvent.
    
    • Good Solvents: Ethyl Acetate, DCM, THF.

    • Anti-Solvents: Pentane, Hexane, Diethyl Ether.

  • Setup:

    • Place 1 mL of Anti-Solvent in the outer reservoir.

    • Place 200

      
      L of the Compound Solution  in the inner well/vial.
      
  • Equilibration: Seal the chamber tightly. Allow to stand at 4°C (to reduce kinetic energy) for 3-7 days.

  • Observation: Use a polarized light microscope. True crystals will extinguish light (blink) when rotated; amorphous precipitates will not.

Part 5: Workflow Visualization

Workflow Start Raw Materials (Diamine/Glyoxal or Ugi Components) Synth Synthesis (Cyclization Step) Start->Synth 24h / RT Purify Purification (Column Chromatography) Synth->Purify TLC Check Screen Solubility Screen (Ethyl Acetate/DCM) Purify->Screen >98% Purity Vapor Vapor Diffusion (Anti-solvent: Hexane) Screen->Vapor Saturation XRD X-Ray Diffraction (Data Collection) Vapor->XRD 3-7 Days XRD->Screen Amorphous? Retry

Figure 2: Step-by-step workflow from synthesis to crystallographic validation.

References

  • Structural Comparison of Piperazines: Regenass, P., et al. (2017).[3] Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. Journal of Organic Chemistry.[3][4] [Link]

  • Conformational Analysis: Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.[5] Journal of Molecular Structure. [Link] (Representative DOI for conformational studies).

  • Synthesis Protocols: Risi, C. D., et al. (2010).[6] Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry.[5][6][7][8] [Link]

  • Crystallographic Methodology: Gueret, R., et al. (2020).[9] Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis.[4] Organic Letters.[4][7] [Link]

Sources

A Senior Application Scientist’s Guide to Validating Piperazinone Ester Purity: A Comparative Analysis of TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, piperazine derivatives are a cornerstone, recognized as a "privileged scaffold" due to their versatile applications and presence in numerous clinically successful drugs.[1][2][3] Piperazinone esters, as key intermediates in the synthesis of these complex molecules, are fundamental building blocks that dictate the quality and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, rigorous validation of their purity is not merely a quality control checkpoint but a critical step in ensuring the safety, reproducibility, and success of the entire drug development pipeline.[5]

This guide provides an in-depth comparison of two indispensable analytical techniques for purity assessment: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a self-validating analytical strategy. Our approach is grounded in the principle of orthogonality—using multiple, independent techniques to analyze a sample, thereby reducing potential biases and enhancing the overall accuracy of the purity assessment.[6][7] This dual-pronged strategy, leveraging the rapid screening power of TLC and the definitive, high-resolution data from LC-MS, provides researchers with the confidence needed to advance their candidates.

Part 1: Thin-Layer Chromatography (TLC) – The Rapid, High-Throughput Screening Workhorse

Thin-Layer Chromatography is a planar chromatographic technique based on the principle of partition chromatography.[8] A sample is spotted on a stationary phase (typically a thin layer of silica gel on a plate), and a mobile phase (solvent) moves up the plate via capillary action. Components of the sample mixture separate based on their differential affinity for the stationary and mobile phases, resulting in distinct spots at different heights.[8][9]

The Rationale for TLC in Piperazinone Ester Analysis

For any synthetic chemist, the ability to quickly gauge the status of a reaction is paramount. TLC is the go-to method for in-process monitoring due to its unparalleled speed, low cost, and simplicity.[10] It allows for the simultaneous, parallel analysis of multiple samples (e.g., starting material, reaction aliquots at different time points), providing a near-instant visual confirmation of the consumption of reactants and the formation of products.[11][12] This immediate feedback loop is invaluable for optimizing reaction conditions and making informed decisions in the lab.

Experimental Protocol: TLC Analysis of a Piperazinone Ester

This protocol outlines a standard procedure for analyzing a crude reaction mixture to assess the formation of a target piperazinone ester and identify the presence of impurities.

  • Stationary Phase Selection:

    • Action: Use commercially available silica gel 60 F254 plates.

    • Causality: Silica gel is a polar stationary phase, effective for separating a wide range of organic compounds. The "F254" indicator means the plate contains a fluorescent material that allows for the visualization of UV-active compounds (like many aromatic piperazinones) under a UV lamp at 254 nm.[11]

  • Sample Preparation & Application:

    • Action: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the TLC plate's baseline, approximately 1 cm from the bottom.

    • Causality: The sample must be dissolved in a solvent that will evaporate quickly, leaving the analyte as a tight, concentrated spot. Overloading the spot can lead to streaking and poor separation.[13] A mini-workup, like a quick extraction in an Eppendorf tube, may be necessary if the crude mixture contains salts or highly polar solvents like DMF, which can distort the chromatogram.[14]

  • Mobile Phase (Eluent) Development:

    • Action: Select an appropriate solvent system. For moderately polar piperazinone esters, common systems include mixtures of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane). A typical starting point could be 70:30 Cyclohexane:Ethyl Acetate.[11]

    • Causality: The polarity of the mobile phase is the most critical variable. A less polar mobile phase will result in lower Retention Factor (Rf) values (spots don't travel as far), while a more polar mobile phase will increase Rf values. The goal is to find a system that provides good separation between the starting material, the product, and any impurities, ideally with the product Rf between 0.3 and 0.5 for optimal resolution.

  • Plate Development:

    • Action: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Seal the chamber to allow the atmosphere inside to become saturated with solvent vapors.[8]

    • Causality: A saturated atmosphere prevents the evaporation of the solvent from the plate surface as it ascends, ensuring a more uniform and reproducible separation.[8][10]

  • Visualization and Interpretation:

    • Action: Once the solvent front is about 1 cm from the top of the plate, remove and dry it. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If compounds are not UV-active, use a chemical staining reagent (e.g., potassium permanganate or iodine).

    • Causality: UV visualization is non-destructive and highly effective for compounds with chromophores. Staining reagents react chemically with the analytes to produce colored spots, which is useful for compounds lacking a UV chromophore but is a destructive process.[11][12] The presence of multiple spots indicates an impure sample.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_sample Dissolve Sample spot_plate Spot Plate prep_sample->spot_plate develop Develop Plate spot_plate->develop prep_chamber Prepare & Saturate Developing Chamber prep_chamber->develop dry Dry Plate develop->dry visualize Visualize Spots (UV / Stain) dry->visualize interpret Interpret Results (Rf, Impurity Spots) visualize->interpret

Caption: A typical experimental workflow for TLC analysis.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Gold Standard for Purity Confirmation and Impurity Identification

LC-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection power of Mass Spectrometry.[15][16] The LC system separates the components of a mixture in a packed column, and as each component elutes, it is ionized and sent to the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions.[17][18]

The Rationale for LC-MS in Piperazinone Ester Analysis

While TLC is excellent for rapid checks, it falls short in providing definitive quantitative data and structural information. LC-MS is the essential tool for final purity validation and impurity profiling.[17][18] Its high sensitivity allows for the detection and quantification of trace-level impurities that may be invisible on a TLC plate.[5] Crucially, the mass spectrometer provides the molecular weight of the parent compound and its impurities, offering vital clues to their identity.[18] For novel drug candidates, regulatory bodies require this level of detailed impurity analysis.[5]

Experimental Protocol: LC-MS Analysis of a Piperazinone Ester

This protocol describes a validated method for determining the precise purity of a synthesized piperazinone ester and characterizing its impurities.

  • Sample Preparation:

    • Action: Accurately weigh and dissolve the piperazinone ester sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

    • Causality: Accurate concentration is vital for quantitative analysis. Filtering is a critical step to remove particulate matter that could clog the LC column and tubing, ensuring the robustness of the system.[17]

  • Liquid Chromatography (LC) Method:

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[19]

    • Mobile Phase: Employ MS-compatible mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient Elution: Start with a high percentage of Mobile Phase A, then gradually increase the percentage of Mobile Phase B over 10-15 minutes to elute compounds of increasing hydrophobicity.

    • Causality: A C18 column separates compounds based on their hydrophobicity. Using volatile buffers like formic acid is essential as non-volatile salts (like phosphates) will precipitate in the mass spectrometer source, causing contamination and signal suppression.[17] A gradient elution ensures that both polar and non-polar impurities can be separated and detected within a single run.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Causality: ESI is a soft ionization technique suitable for polar and semi-polar molecules like piperazinone esters. The two nitrogen atoms in the piperazine core are readily protonated, making positive ion mode highly efficient for detection.[19]

    • Scan Mode:

      • Full Scan: Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ionizable compounds eluting from the column.[11]

      • Tandem MS (MS/MS): For any detected impurities, perform a second experiment where the impurity's parent ion is isolated and fragmented.

    • Causality: A full scan is used for impurity profiling and quantitation. The resulting MS/MS fragmentation pattern provides a structural fingerprint that is invaluable for identifying unknown impurities.[15][18]

  • Data Analysis:

    • Action: Integrate the peak areas from the total ion chromatogram (TIC) or UV chromatogram. Calculate the purity of the main compound as a percentage of the total peak area. For each impurity, analyze the mass spectrum to determine its molecular weight.

    • Causality: Area percentage is a standard method for purity assessment, assuming all compounds have a similar response factor in the detector. The accurate mass measurement from the MS helps in proposing molecular formulas for unknown impurities, significantly narrowing down the possibilities for their structures.[5]

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sample Dissolve & Filter Sample load_vial Load Autosampler Vial prep_sample->load_vial inject Inject Sample load_vial->inject separate LC Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect MS Detection (Full Scan / MS/MS) ionize->detect process_data Process Chromatogram detect->process_data quantify Calculate Purity (% Area) process_data->quantify identify Identify Impurities (MW & Fragmentation) process_data->identify

Caption: A comprehensive workflow for LC-MS purity analysis.

Part 3: A Comparative Guide – Selecting the Appropriate Technique

Neither TLC nor LC-MS is universally superior; their strengths are complementary. The choice of technique depends on the specific analytical question being asked. For routine reaction monitoring, the speed and simplicity of TLC are ideal. For final purity confirmation, stability testing, and regulatory submissions, the sensitivity, resolution, and structural information provided by LC-MS are non-negotiable.[17][20]

Head-to-Head Comparison: TLC vs. LC-MS
FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Planar partition chromatographyHigh-pressure column chromatography coupled with mass detection
Primary Use Rapid qualitative analysis, reaction monitoring, screeningDefinitive quantitative analysis, impurity profiling, structural elucidation
Resolution Low to moderateHigh to very high
Sensitivity Microgram (µg) levelNanogram (ng) to picogram (pg) level[21]
Speed Fast (5-20 minutes per plate)Slower (10-30 minutes per sample)
Throughput High (multiple samples run in parallel)Lower (samples run sequentially)[11]
Cost Very low (per sample)High (instrumentation and maintenance)
Information Rf value, presence of spotsRetention time, UV spectra, molecular weight, fragmentation data
Quantitation Semi-quantitative (by eye) or quantitative with a densitometerHighly accurate and precise quantitation[22]
A Self-Validating Workflow: The Orthogonal Approach in Practice

Consider the synthesis of a novel piperazinone ester.

  • Reaction Monitoring (TLC): During the synthesis, you take aliquots every hour. A quick TLC run shows the starting material spot diminishing while a new product spot appears and intensifies. This confirms the reaction is progressing as expected.[23]

  • Initial Purity Screen (TLC): After the reaction work-up, a TLC of the crude product shows one major spot (your product) and two faint, minor spots, indicating the presence of at least two impurities.

  • Definitive Purity & Impurity ID (LC-MS): You then analyze the purified product by LC-MS. The resulting chromatogram confirms the main peak has the correct molecular weight for your target ester and calculates its purity at 99.2%. The two minor peaks are also detected.

    • Impurity A: The mass spectrum shows a molecular weight that is 18 amu higher than your product. This strongly suggests hydrolysis of the ester to the corresponding carboxylic acid.

    • Impurity B: The mass spectrum shows a molecular weight corresponding to a known process-related impurity from the piperazine starting material.[24][25]

  • Confirmation (LC-MS/MS): To confirm the identity of Impurity A, you perform an MS/MS analysis. The fragmentation pattern is consistent with the structure of the hydrolyzed product, providing definitive evidence.

This integrated workflow demonstrates how TLC provides the rapid, actionable information needed during synthesis, while LC-MS delivers the comprehensive, high-confidence data required for characterization and quality control, creating a robust and self-validating system.

Conclusion

In the validation of piperazinone ester purity, Thin-Layer Chromatography and Liquid Chromatography-Mass Spectrometry are not competing techniques but synergistic partners. TLC serves as the chemist's eyes and ears in the lab, offering immediate, qualitative feedback for process control and initial screening. LC-MS acts as the final arbiter, providing the high-resolution, quantitative, and structural data necessary to confirm purity with utmost confidence and to identify unknown impurities, a critical requirement for advancing safe and effective drug candidates. By embracing an orthogonal approach that leverages the distinct strengths of both methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for their critical piperazinone intermediates.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • Arpida. (2007, October 18). TLC vs LC-MS in organic synthesis laboratories. [Link]

  • Bhatt, V., & Patel, V. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Al-Salami, H., et al. (2022, April 28). Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. PubMed. [Link]

  • Kushare, S., et al. (2025, May 19). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Agilent Technologies. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]

  • S. S. Rana, et al. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. MDPI. [Link]

  • P. S. Seida. (n.d.). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. ResearchGate. [Link]

  • W. M. A. Niessen. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • M. A. Ansari, et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

  • A. Sharma, et al. (2020, October 1). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Ingenta Connect. [Link]

  • Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. [Link]

  • M. Miśkowiec, et al. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]

  • M. Miśkowiec, et al. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Advion. (2015, May). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. [Link]

  • ResearchGate. (n.d.). Comparison of TLC and LC/MS IC50 curves using a representative.... [Link]

  • M. M. S. T. Das, et al. (2013). Thin layer chromatography. PubMed. [Link]

  • M. Sajewicz, et al. (n.d.). Thin Layer Chromatography in Drug Analysis. [Link]

  • L. Wang, et al. (2012, October 15). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]

  • C. F. Poole. (2017, July 14). Thin–layer Chromatography (TLC). ScienceDirect. [Link]

  • International Journal of Research Trends and Innovation. (n.d.). THIN LAYER CHROMATOGRAPHY (TLC). [Link]

  • E. Szymańska, et al. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014, July-August). ISSN: 0975-8585. [Link]

  • P. Van der Heeft, et al. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • S. S. Kumar, et al. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]

  • Virginia Department of Forensic Science. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. U.S. Department of Justice. [Link]

  • ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • S. H. Lee, et al. (2014, November 1). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. SpringerLink. [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

Sources

Technical Guide: Spectroscopic Distinction of N1 vs. N4 Alkylated Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists. Scope: Definitive structural assignment using NMR (


H, 

C, 2D) and IR spectroscopy.

Executive Summary: The "Decision Tree"

Distinguishing N1-alkylated (amide) from N4-alkylated (amine) piperazin-2-ones is a recurring challenge in SAR optimization. The distinction relies on the fundamental electronic difference between the amide nitrogen (N1) and the amine nitrogen (N4) .

  • Synthesis Check: Did you use a strong base (e.g., NaH)? If No , you likely have the N4-alkyl product (kinetic/nucleophilic preference).

  • IR Check: Do you see an N-H stretch (~3200 cm

    
    ) and Amide II bend (~1550 cm
    
    
    
    )? If Yes , you have the N4-alkyl product (N1 remains unsubstituted).
  • NMR Proof: Does the alkyl group show an HMBC correlation to the carbonyl (C2)? If Yes , it is N1-alkyl .

Structural & Synthetic Context

To interpret the spectra accurately, one must understand the electronic environment of the piperazin-2-one scaffold.

  • Position 1 (N1): Part of a secondary amide. It is non-basic and poor nucleophile. Alkylation here converts a secondary amide to a tertiary amide.

  • Position 4 (N4): A secondary amine.[1] It is basic and nucleophilic. Alkylation here converts a secondary amine to a tertiary amine.

The Synthetic "Tell"
  • N4-Alkylation (Thermodynamic/Kinetic Favorite): Under neutral or mild basic conditions (e.g., K

    
    CO
    
    
    
    , TEA), the alkylating agent reacts exclusively with the more nucleophilic N4 amine.
  • N1-Alkylation: Requires deprotonation of the amide proton (

    
     ~16-17) using a strong base (e.g., NaH, LiHMDS) in an aprotic solvent (THF, DMF) to generate the amidate anion, which then reacts with the electrophile.
    

Rapid Screening: Infrared (IR) Spectroscopy

IR provides the fastest "pass/fail" check for N1-alkylation.

The Amide II Band Marker

The most distinct feature is the Amide II band (N-H bending), which appears in secondary amides but vanishes in tertiary amides.

FeatureN4-Alkylated (N1-H)N1-Alkylated (N1-R)
N-H Stretch Present (Broad, ~3200–3400 cm

)
Absent
Amide I (C=O) Strong (~1660–1680 cm

)
Strong (~1640–1660 cm

)
Amide II (N-H Bend) Present (~1550 cm

)
Absent

Expert Insight: If your spectrum shows a band around 1550 cm


, N1 is likely not alkylated.

Definitive Characterization: NMR Spectroscopy[2][3][4][5]

While IR is indicative, 2D NMR provides the structural proof required for publication and patent filings.

A. H NMR: Chemical Shift Logic

The electronegativity of the carbonyl group deshields protons closer to N1.

  • 
    -Protons of the Alkyl Group: 
    
    • N1-CH

      
      -R:  Deshielded (~3.2 – 3.8 ppm) due to the adjacent amide carbonyl.
      
    • N4-CH

      
      -R:  Shielded (~2.3 – 2.8 ppm) typical of aliphatic amines.
      
  • Ring Protons:

    • H3 (Singlet/ABq): Located between N4 and C2. In N4-alkylated products, these shift slightly but remain distinct (~3.2–3.6 ppm).

    • H6 (Triplet): Adjacent to N1. N1-alkylation causes a downfield shift and often changes the multiplicity appearance due to ring conformational locking.

B. C NMR: The Carbonyl Sensitivity
  • C2 (Carbonyl): N1-alkylation (tertiary amide) typically shifts the carbonyl resonance downfield by 2–5 ppm compared to the N1-H (secondary amide) form.

  • 
    -Effect:  The carbon directly attached to the alkylated nitrogen will show a significant shift (~+10 ppm) compared to the unsubstituted precursor.
    
C. 2D NMR: The HMBC "Smoking Gun"

This is the self-validating protocol. You must look for the correlation between the alkyl protons and the carbonyl carbon (C2) .

  • N1-Alkylation: The alkyl protons are 3 bonds away from C2 (

    
    ). This falls within the standard HMBC detection range (
    
    
    
    Hz). Result: Strong Cross-peak.
  • N4-Alkylation: The alkyl protons are 4 bonds away from C2 (

    
    ). This coupling is usually near zero. Result: No Cross-peak. 
    

HMBC_Logic cluster_N1 N1-Alkylation Pathway cluster_N4 N4-Alkylation Pathway N1_Alkyl N1-Alkyl Protons C2_Carbonyl C2 Carbonyl (165-170 ppm) N1_Alkyl->C2_Carbonyl Strong 3-Bond Correlation (Definitive) N4_Alkyl N4-Alkyl Protons C3_Carbon C3 Carbon (~50 ppm) N4_Alkyl->C3_Carbon Strong 3-Bond Correlation C2_Carbonyl_N4 C2 Carbonyl (165-170 ppm) N4_Alkyl->C2_Carbonyl_N4 4-Bond Distance (NO CORRELATION)

Caption: HMBC correlation pathways. The detection of a cross-peak between the alkyl protons and the carbonyl carbon is the definitive proof of N1-alkylation.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . Piperazinones often aggregate; DMSO disrupts H-bonding, sharpening the N-H signals (for N4-alkyl species) and preventing line broadening.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • HMBC Parameters:

    • Set long-range coupling delay (

      
      ) to correspond to 8 Hz  (approx 60-65 ms). This is optimal for observing the 3-bond N1-C2 coupling.
      
    • Tip: If N1-alkylation is suspected but the C2 correlation is weak, lower the

      
      -coupling constant parameter to 5 Hz to catch smaller couplings, though this is rarely necessary for amides.
      
Protocol 2: Data Processing
  • Phasing: Ensure precise phasing of the 2D spectrum. Magnitude mode HMBC is standard, but phase-sensitive variants (e.g., hmbcgpndqf) offer better resolution.

  • Thresholding: Set the contour floor just above the noise level. Do not "dig" for the N4-C2 correlation; if it's not obvious, it's likely a 4-bond distance (confirming N4).

Comparative Data Summary

The following table summarizes the expected spectroscopic shifts for a generic piperazin-2-one (P2O) core.

Spectroscopic MarkerUnsubstituted P2ON4-Alkylated Product N1-Alkylated Product
IR: N-H Stretch PresentPresent Absent
IR: Amide II PresentPresent Absent

H: Alkyl-CH

N/A

2.3 – 2.6 ppm

3.2 – 3.6 ppm

H: Ring H3
~3.3 ppmShifts (Sensitive to N4)Minimal Shift

C: C2 (C=O)
~165 ppm~165 ppm~168 ppm (Deshielded)
HMBC: Alkyl

C2
N/ANone (4-bond)Strong (3-bond)
HMBC: Alkyl

C3
N/AStrong (3-bond)Weak/None (5-bond)

References

  • Structural Analysis of Piperazines

    • Topic: Conformational behavior and NMR characteriz
    • Source: Wodtke, R. et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018.
    • URL:[Link]

  • HMBC Methodology

    • Topic: Principles of Heteronuclear Multiple Bond Correlation (HMBC) for distinguishing 2, 3, and 4-bond couplings.
    • Source: University of Ottawa NMR Facility Blog. "HMBC vs. H2BC."
    • URL:[Link]

  • IR Spectroscopy of Amides

    • Topic: Distinction between primary, secondary, and tertiary amides via Amide I and II bands.
    • Source: Michigan State University Chemistry. "Infrared Spectroscopy - Amides."
    • URL:[Link]

  • Regioselective Synthesis

    • Topic: Synthetic strategies for N1 vs N4 functionaliz
    • Source:Beilstein Journal of Organic Chemistry, "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines."
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-oxopiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like Ethyl 2-(2-oxopiperazin-1-yl)acetate are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the responsible disposal of this compound, grounded in an understanding of its chemical properties and the governing safety principles.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical begins with a thorough hazard assessment. Ethyl 2-(2-oxopiperazin-1-yl)acetate is a molecule of dual character. Its structure contains both a piperazine ring and an ethyl acetate functional group. A comprehensive disposal plan must therefore consider the hazards associated with both moieties.

  • Piperazine Derivatives: Compounds in the piperazine class can be harmful to aquatic life, and their environmental fate is not always fully elucidated.[1][2] Therefore, disposal methods must prevent entry into waterways.[1][3] The recommended disposal method for piperazine compounds is typically high-temperature incineration at a licensed facility.[1][2]

  • Ethyl Acetate Moiety: This component introduces a significant flammability hazard.[4][5] Ethyl acetate is a flammable liquid whose vapors can form explosive mixtures with air and travel to an ignition source.[4][6]

Given these characteristics, Ethyl 2-(2-oxopiperazin-1-yl)acetate must be unequivocally classified and handled as Hazardous Waste . It must never be disposed of down the drain or in standard refuse.[1][7]

Pre-Disposal: Safe Accumulation and Handling in the Laboratory

Proper disposal begins at the point of generation. Adherence to correct in-lab handling and storage procedures is the first line of defense against accidental release and exposure.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is in use to prevent personal contact:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact. Contaminated gloves must be disposed of properly after use.[8]
Eye Protection Safety glasses with side shields or a face shieldTo protect against splashes and eye irritation.[8]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Waste Segregation and Containerization

The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions.

  • Dedicated Waste Stream: Do not mix Ethyl 2-(2-oxopiperazin-1-yl)acetate waste with other chemical waste streams, particularly strong oxidizing agents or acids, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][2]

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container. The original product container or a designated hazardous waste container is ideal.[9][10]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste. This is crucial to prevent the release of flammable ethyl acetate vapors.[10][11]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Step 1: Accurate Labeling Immediately upon designating the container for waste, label it clearly. The label is the primary communication tool for hazard identification.

  • Content: The label must include the words "Hazardous Waste ".[10][12]

  • Full Chemical Name: Write the full, unabbreviated chemical name: "Ethyl 2-(2-oxopiperazin-1-yl)acetate ".[10]

  • Hazard Identification: Include appropriate hazard warnings (e.g., pictograms for "Flammable" and "Health Hazard").[12]

Step 2: Designated Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][10][12]

  • Environment: The area should be well-ventilated, secure, and away from ignition sources (heat, sparks, open flames).[2][9]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment system to mitigate leaks or spills.[9]

Step 3: Arranging for Disposal Laboratory personnel are responsible for the safe accumulation of waste, not its ultimate disposal.

  • Container Capacity: Once the waste container is approximately 90% full, cease adding waste and prepare it for pickup.[10]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[1][7] They are trained and equipped to transport and manage the final disposal process.

Step 4: Decontamination of Empty Containers Empty containers that held Ethyl 2-(2-oxopiperazin-1-yl)acetate must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinsate: Crucially, this rinsate must be collected and added to your hazardous waste container, as it is now contaminated.[1]

  • Final Disposal: After thorough decontamination and defacing of the original label, the container may be disposed of as regular laboratory glass or plastic. Puncture the container to prevent reuse.[1][13]

Visualization of the Disposal Workflow

To ensure clarity, the logical flow of the disposal process is outlined below. This workflow minimizes ambiguity and provides a clear decision-making path for all laboratory personnel.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Off-Site Procedures Start Waste Generated: Ethyl 2-(2-oxopiperazin-1-yl)acetate Segregate Segregate Waste: Use Dedicated, Compatible Container Start->Segregate Label Label Container: 'Hazardous Waste' + Full Chemical Name Store Store in SAA: At/Near Point of Generation Label->Store Segregate->Label CheckFull Container >90% Full? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Pickup CheckFull->ContactEHS Yes Pickup EHS Collects Waste ContactEHS->Pickup Transport Transport to Licensed Facility Pickup->Transport Dispose Final Disposal: Incineration Transport->Dispose

Caption: Workflow for the safe disposal of Ethyl 2-(2-oxopiperazin-1-yl)acetate.

Spill Management

In the event of a spill, immediate and correct action is required to prevent wider contamination and exposure.

  • Small Spills: Evacuate non-essential personnel. Remove all sources of ignition.[2] Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[1] Collect the absorbed material using spark-proof tools into a labeled, sealed container for disposal as hazardous waste.[2][11]

  • Large Spills: Immediately evacuate the area and alert your institution's EHS department or emergency response team.[1][2]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. Benchchem.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • Piracetam EP Impurity B (Methyl(2-Oxopyrrolidin-1-yl)acetate) Safety Data Sheet. TLC Pharmaceutical Standards.
  • Hazardous Substance Fact Sheet: Ethyl Acetate. New Jersey Department of Health.
  • Acetonitrile Safety Data Sheet. (2009, June 16). Fisher Scientific.
  • Hazard Summary: Piperazine. New Jersey Department of Health.
  • Material Safety Data Sheet: Ethyl acetate. West Liberty University.
  • Safety Data Sheet: Ethyl Acetate. (2019, March 26). Rolfes Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-oxopiperazin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-oxopiperazin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.